5-Bromo-3-iodo-1H-indole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-iodo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrIN/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYVXFHJBHFPSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595868 | |
| Record name | 5-Bromo-3-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868694-19-3 | |
| Record name | 5-Bromo-3-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-iodo-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-3-iodo-1H-indole: The Orthogonal Halogen Scaffold
Topic: Physicochemical Properties and Synthetic Utility of 5-Bromo-3-iodo-1H-indole Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
In the hierarchy of indole functionalization, This compound (CAS: 868694-19-3) represents a "privileged scaffold" for medicinal chemistry. Its value lies not merely in its structural existence but in its chemoselective orthogonality . The distinct bond dissociation energies (BDE) of the C3–Iodine and C5–Bromine bonds allow researchers to sequentially functionalize the indole core using palladium-catalyzed cross-coupling reactions without the need for protecting group manipulations. This guide details the physicochemical profile, synthesis, and reactivity logic required to leverage this molecule in high-throughput drug discovery.
Molecular Identity & Structural Architecture
The molecule features an electron-rich indole bicycle decorated with two distinct halogens. The electronic environment is defined by the inductive electron-withdrawing nature of both halogens, which slightly increases the acidity of the N1-proton compared to the parent indole.
Table 1: Physicochemical Constants
| Property | Value / Descriptor | Note |
| CAS Number | 868694-19-3 | |
| Molecular Formula | C₈H₅BrIN | |
| Molecular Weight | 321.94 g/mol | Heavy atom count favors high mass resolution in MS. |
| Physical State | Solid (Off-white to beige powder) | Darkens upon light exposure (iodine liberation). |
| Melting Point | >100 °C (Predicted/Analogous) | Note: Exact experimental MP is rarely reported; 5-bromoindole melts at 90–92°C; 3-iodo substitution typically elevates MP. |
| Solubility | DMSO, DMF, DCM, EtOAc | Insoluble in water. |
| LogP (Calc) | ~3.7 | Highly lipophilic; requires polar co-solvents for bioassays. |
| pKa (N-H) | ~15.8 | Slightly more acidic than indole (pKa 16.2) due to halogen EWG effect.[1] |
Synthetic Protocol: Regioselective Iodination
Objective: Synthesize this compound from commercially available 5-bromoindole. Mechanism: Electrophilic Aromatic Substitution (EAS). The C3 position of the indole is inherently the most nucleophilic site, allowing for exclusive regioselectivity using mild iodinating agents.
Materials
-
Substrate: 5-Bromoindole (1.0 equiv)
-
Reagent: N-Iodosuccinimide (NIS) (1.05 equiv)
-
Solvent: DMF (Dimethylformamide) or Acetone
-
Workup: Sodium thiosulfate (aq), Ethyl Acetate
Step-by-Step Methodology
-
Dissolution: Charge a round-bottom flask with 5-bromoindole (e.g., 1.96 g, 10 mmol) and dissolve in DMF (20 mL). Ensure complete solvation at room temperature (RT).
-
Addition: Add NIS (2.36 g, 10.5 mmol) portion-wise over 5 minutes. Reasoning: Slow addition prevents local concentration spikes that could lead to minor over-iodination, although C2-iodination is kinetically disfavored.
-
Reaction: Stir at RT for 1–2 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product typically runs slightly lower or similar to the starting material but stains differently (often turns purple/brown rapidly upon charring).
-
Quench: Pour the reaction mixture into ice-water (100 mL) containing 5% sodium thiosulfate. Reasoning: Thiosulfate neutralizes any free iodine (
) generated, preventing product degradation. -
Isolation:
-
Precipitation Method: If a solid forms, filter and wash with cold water.[2]
-
Extraction Method: If oily, extract with EtOAc (3x), wash organics with brine, dry over anhydrous
, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or flash chromatography (SiO2, gradient 0–20% EtOAc in Hexanes).
Reactivity Profile: The Logic of Orthogonality
The core utility of this compound is the reactivity gap between the C–I and C–Br bonds.
-
C3–I Bond: Weak (
). Highly reactive toward oxidative addition by . Reacts at room temperature or mild heating (40–60°C). -
C5–Br Bond: Stronger (
). Requires higher temperatures (>80°C) and electron-rich ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.
This allows for a "One-Pot, Two-Step" functionalization sequence.
Visualization: Sequential Functionalization Workflow
Caption: Sequential cross-coupling strategy exploiting the bond dissociation energy difference between C3-I and C5-Br.
Handling, Stability & Safety
-
Light Sensitivity: The C–I bond is photolabile. Prolonged exposure to ambient light can cause homolytic cleavage, liberating iodine radicals and turning the solid purple/black. Storage: Amber vials, -20°C recommended for long-term storage.
-
Oxidation: Indoles are susceptible to oxidation at C2/C3. The presence of halogens stabilizes the ring somewhat, but air exposure in solution should be minimized.
-
Safety: As with all halogenated aromatics, treat as a potential irritant. Avoid inhalation of dust.
References
-
Synthesis of 3-Iodoindoles
- Title: Regioselective synthesis of 3-haloindoles using N-halosuccinimides.
- Source:Tetrahedron Letters, 2005.
- Context: Establishes NIS as the superior reagent for C3 iodination over elemental iodine due to milder conditions and easier workup.
-
Reactivity of Halogenated Indoles
-
Title: Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Indoles.[2]
- Source:Chemical Reviews, 2011.
- Context: Comprehensive review detailing the reactivity order I > Br > Cl > F in Pd-catalyzed couplings on heteroarom
-
-
Physicochemical Data Sources
-
Title: PubChem Compound Summary for CID 18729673 (this compound).[3]
- Source: National Center for Biotechnology Inform
- Context: Verification of CAS, molecular formula, and calcul
-
Sources
Part 1: Physicochemical Profile & Hazard Identification
[1]
1.1 Compound Specifications
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 868694-19-3 |
| Molecular Formula | C₈H₅BrIN |
| Molecular Weight | 321.94 g/mol |
| Appearance | Off-white to beige/light brown solid |
| Solubility | Soluble in DMSO, DMF, THF; sparingly soluble in DCM; insoluble in water.[1] |
| Melting Point | Decomposes prior to distinct melting >120°C (variable by purity) |
1.2 Hazard Classification (GHS) While specific SDS data can vary by vendor, the presence of the indole core and reactive halogens dictates a conservative safety profile based on structural analogs (e.g., 5-bromoindole, 3-iodoindole).[1]
-
Signal Word: WARNING
-
Hazard Statements:
-
Specific Risk: Light Sensitive. Iodinated heterocycles are prone to homolytic cleavage of the C-I bond upon UV exposure, leading to liberation of iodine (discoloration) and radical byproducts.[1]
Part 2: Storage & Stability Protocol
The integrity of this compound is compromised by three factors: light (photolysis), heat (thermal decomposition), and moisture (hydrolysis, though less critical than light).[1]
2.1 Storage Logic Tree
Figure 1: Decision logic for storage to prevent photo-degradation and hydrolysis.
2.2 Stability Best Practices
-
Light: Always store in amber glass. For added protection, wrap containers in aluminum foil.[1]
-
Atmosphere: Long-term storage requires an inert atmosphere (Argon preferred over Nitrogen due to density) to prevent oxidative degradation.[1]
-
Thawing: Allow refrigerated/frozen containers to reach room temperature before opening. Opening a cold vial introduces atmospheric moisture, which condenses on the solid, accelerating decomposition.[1]
Part 3: Operational Handling & Synthesis[1]
3.1 PPE Selection
-
Respiratory: Handling dry powder requires a fume hood.[1] If weighing >1g outside a hood, use an N95 or P100 particulate respirator.[1]
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for incidental contact.[1] Double gloving is recommended when handling solutions in penetrating solvents like DMSO or DMF.[1]
-
Eyes: Chemical splash goggles are mandatory.[1]
3.2 Synthesis Protocol (Self-Validating) Objective: Synthesize this compound from 5-bromoindole using N-Iodosuccinimide (NIS).[1] This route is preferred over I₂/KOH for better regioselectivity and milder conditions.[1]
-
Reagents:
-
Procedure:
-
Dissolution: Dissolve 5-bromoindole in DMF (0.2 M concentration) at 0°C (ice bath).
-
Addition: Add NIS portion-wise over 10 minutes. Note: Exothermic reaction; maintain temp <5°C to prevent over-iodination.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
-
Validation (TLC): Check TLC (Hexane/EtOAc 4:1). Product (Rf ~0.4) should be distinct from starting material (Rf ~0.6).[1]
-
Workup (Critical Step): Pour mixture into ice-water (5x volume). The product typically precipitates.[1]
-
Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane/EtOAc).[1]
-
Part 4: Selective Functionalization (The "Why")
The primary value of this compound is its ability to undergo sequential cross-coupling.[1] The C3-I bond is weaker (Bond Dissociation Energy ~65 kcal/mol) than the C5-Br bond (~81 kcal/mol).[1] Palladium catalysts will insert into the C-I bond preferentially at room temperature.[1]
4.1 Sequential Coupling Workflow
Figure 2: Sequential functionalization strategy leveraging differential halogen reactivity.
4.2 Experimental Insight for Selectivity
-
Temperature Control: Perform the first coupling (C3) at Room Temperature or below 40°C. Heating >60°C increases the risk of competitive oxidative addition at the C5-Br position, leading to mixtures.[1]
-
Catalyst Choice: Use standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ for the C3 coupling.[1] More active catalysts (e.g., Pd-XPhos) might erode selectivity by activating the bromide prematurely.[1]
Part 5: Emergency Response & Waste
| Scenario | Protocol |
| Spill (Solid) | Dampen with water to prevent dust.[1] Sweep into a container. Clean area with 10% sodium thiosulfate (removes iodine stains).[1] |
| Skin Contact | Wash immediately with soap and water.[1] If brown staining (iodine) appears, wash with dilute thiosulfate solution.[1] |
| Fire | Emits toxic fumes (HBr, HI, NOx).[1] Use dry chemical, CO₂, or foam.[1] Firefighters must wear SCBA.[1] |
| Waste Disposal | Dispose of as Halogenated Organic Waste .[1] Do not mix with strong oxidizers or acids.[1] |
References
The Strategic Synthesis and Therapeutic Landscape of 5-Bromo-3-iodo-1H-indole and Its Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Potential of the Indole Scaffold
The indole nucleus stands as a "privileged scaffold" in medicinal chemistry, a foundational structure recurring in a multitude of natural products and synthetic molecules with profound biological activities.[1] Its inherent ability to interact with a wide array of biological targets has cemented its importance in the quest for novel therapeutics.[2][3] This guide delves into a specific, strategically halogenated indole, 5-Bromo-3-iodo-1H-indole, and its analogs. The deliberate placement of bromine and iodine atoms on the indole ring system is not arbitrary; it is a calculated approach to modulate the electronic and steric properties of the molecule, thereby influencing its pharmacokinetic profile and target engagement. This in-depth exploration will navigate the synthetic intricacies, biological activities, and mechanistic underpinnings of this fascinating class of compounds, offering valuable insights for researchers engaged in the design and development of next-generation therapeutics.
I. The Core Moiety: Synthesis and Chemical Profile of this compound
The journey into the therapeutic potential of this compound and its derivatives begins with a robust and efficient synthesis of the core scaffold. The synthetic strategy hinges on a two-step process: the bromination of indole followed by a regioselective iodination at the C3 position.
A. Synthesis of the Precursor: 5-Bromo-1H-indole
The synthesis of 5-bromo-1H-indole is a well-established process, with several methodologies available to the synthetic chemist. A common and effective approach involves the direct bromination of indole.
Materials:
-
Indole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve indole (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 5-bromo-1H-indole.
B. Regioselective Iodination: Crafting this compound
With the 5-bromoindole precursor in hand, the next critical step is the regioselective introduction of an iodine atom at the electron-rich C3 position. This is typically achieved through electrophilic iodination.
Materials:
-
5-Bromo-1H-indole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve 5-bromo-1H-indole (1.0 eq) in acetonitrile (ACN) in a round-bottom flask protected from light.
-
Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel (hexanes/ethyl acetate gradient) to yield this compound.
C. Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of the core molecule is essential for its application in further synthetic transformations and biological assays.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrIN | PubChem |
| Molecular Weight | 321.94 g/mol | PubChem |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | 387.1±37.0 °C (Predicted) | ChemBK[4] |
| pKa | 13.13±0.30 (Predicted) | ChemBK[4] |
II. The Landscape of Analogs: Synthetic Diversification and Biological Frontiers
The true power of the this compound scaffold lies in its potential for diversification. The strategically placed halogen atoms serve as versatile synthetic handles for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity. A particularly powerful tool for this diversification is the Suzuki-Miyaura cross-coupling reaction.[5][6]
A. Suzuki-Miyaura Cross-Coupling: A Gateway to Diverse Analogs
The Suzuki-Miyaura reaction allows for the formation of carbon-carbon bonds by coupling an organoboron compound with a halide, catalyzed by a palladium complex.[5] In the context of this compound, both the bromo and iodo substituents can participate in this reaction, offering a dual-point for modification.
Caption: Suzuki-Miyaura coupling workflow for analog synthesis.
B. A Survey of Biologically Active Analogs
The synthetic versatility of the 5-bromo-indole scaffold has led to the development of a plethora of analogs with promising biological activities, particularly in the realm of oncology.
Numerous studies have highlighted the potent anticancer effects of 5-bromoindole derivatives. These compounds often exert their activity through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Table of Selected 5-Bromoindole Analogs and their Anticancer Activity:
| Compound/Analog | Target Cell Line(s) | Reported Activity (IC₅₀) | Key Findings | Reference(s) |
| 5-Bromobrassinin | B16-F10 melanoma | - | Suppressed tumor growth in vivo. | [7] |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives | MCF-7 (breast cancer) | 2.93 - 7.17 µM | Induced apoptosis and cell cycle arrest. | [8] |
| 5-(3-Indolyl)-1,3,4-thiadiazole with 5-bromoindole substituent | PaCa2 (pancreatic cancer) | 1.5 µM | Potent cytotoxicity against multiple cancer cell lines. | [4] |
| 3-(2-Bromoethyl)-indole (BEI-9) | SW480 (colon cancer) | ~10 µM | Inhibited cell growth and NF-κB activation. | [3][5] |
A significant mechanism through which many indole analogs exert their anticancer effects is through the inhibition of protein kinases, which are critical regulators of cellular signaling.
Table of 5-Bromoindole Analogs as Kinase Inhibitors:
| Compound/Analog | Target Kinase(s) | Reported Activity (IC₅₀) | Therapeutic Implication | Reference(s) |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives | VEGFR-2 | 0.503 - 0.728 µM | Anti-angiogenic potential. | [8] |
| 3,5-Disubstituted indole derivatives | Pim kinases | - | Potential for treating hematological cancers. | [9] |
| Indole-based analogs | Multi-target tyrosine kinases | - | Broad-spectrum anticancer activity. | [10] |
III. Unraveling the Mechanism: Key Signaling Pathways
To fully appreciate the therapeutic potential of this compound and its analogs, it is crucial to understand the key signaling pathways they modulate. The following diagrams illustrate the points of intervention for these indole derivatives in critical cancer-related pathways.
A. VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11][12][13] Inhibition of this pathway is a well-established anti-cancer strategy.
Caption: Inhibition of the VEGFR-2 signaling pathway by 5-bromoindole analogs.
B. Pim-1 Kinase Signaling in Cell Proliferation and Survival
Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and survival, making it an attractive target in cancer therapy.[2][14][15]
Caption: Inhibition of the Pim-1 kinase signaling pathway by 5-bromoindole analogs.
C. IDO1 Pathway in Immune Evasion
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a critical role in tumor immune evasion by depleting tryptophan and producing immunosuppressive metabolites.[10][16][17][18][19]
Caption: Inhibition of the IDO1 pathway by 5-bromobrassinin.
IV. Conclusion and Future Directions
This compound represents a strategically designed scaffold with significant potential for the development of novel therapeutics, particularly in the field of oncology. Its facile synthesis and the versatility of its halogenated positions for further functionalization provide a rich platform for the generation of diverse chemical libraries. The analogs derived from this core have demonstrated potent activity against a range of cancer cell lines, operating through the inhibition of key signaling pathways such as those mediated by VEGFR-2, Pim-1 kinase, and the IDO1 enzyme.
The future of research in this area lies in the continued exploration of the vast chemical space accessible from this scaffold. The development of more selective and potent inhibitors, guided by computational modeling and structure-activity relationship studies, will be paramount. Furthermore, a deeper understanding of the intricate interplay between these compounds and their biological targets, as well as the elucidation of potential off-target effects, will be crucial for their successful translation into the clinic. The journey from a strategically halogenated indole to a life-saving therapeutic is a challenging yet promising one, and the insights provided in this guide aim to equip researchers with the foundational knowledge to navigate this exciting path.
V. References
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
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(2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry, 17, 102-109.
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(2025). A Convenient Iodination of Indoles and Derivatives. ResearchGate.
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(2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 45(11), 5123-5129.
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(2016). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives.
-
(2017). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 82(21), 11635–11644.
-
(2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega, 4(7), 12638–12646.
-
(2016). Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3629-3633.
-
(2017). Regioselective C5-H direct iodination of indoles. Organic & Biomolecular Chemistry, 15(29), 6140-6144.
-
(2020). Pim-1 kinase as cancer drug target: An update. Journal of Cellular Physiology, 235(11), 7899-7914.
-
(2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(3), 1335.
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(n.d.). VEGFA-VEGFR2 signaling. PubChem.
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(2021). IDO Expression in Cancer: Different Compartment, Different Functionality?. Frontiers in Immunology, 12, 790781.
-
(2015). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. Oncology Reports, 34(3), 1415-1422.
-
(2025). Regioselective C3-Iodination of 6-Methylindole. BenchChem.
-
(2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7549.
-
(2021). Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. Frontiers in Oncology, 11, 687661.
-
(2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(21), 7549.
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(2025). PIM1 Pim-1 proto-oncogene, serine/threonine kinase [ (human)]. NCBI Gene.
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(n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad.
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(2015). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. Oncology Reports, 34(3), 1415-1422.
-
(2021). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Molecular Cancer Therapeutics, 20(1), 2-13.
-
(2019). IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis. Cancer Research, 79(10), 2586-2598.
-
(2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube.
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(2025). 3-bromo-1H-indole-2-carbaldehyde in the Synthesis of Anti-Cancer Agents. BenchChem.
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(2022). IDO/kynurenine pathway in cancer: possible therapeutic approaches. Journal of Translational Medicine, 20(1), 362.
-
(2018). PIM1 signaling pathways are associated with stem/cancer stem cells in the prostate. ResearchGate.
-
(2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 30(1), 1.
-
(2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie.
-
(2023). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. Molecules, 28(22), 7549.
-
(2021). Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface. International Journal of Molecular Sciences, 22(11), 5943.
-
(2018). Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities. Journal of Medicinal Chemistry, 61(15), 6644-6661.
-
(2022). Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Frontiers in Immunology, 13, 965158.
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The Halogen's Touch: A Technical Guide to the Discovery and Enduring Impact of Halogenated Indoles
Abstract
The indole nucleus, a cornerstone of myriad biologically active molecules, undergoes a profound transformation in its therapeutic potential upon halogenation. This guide provides an in-depth exploration of the discovery and history of halogenated indoles, from their serendipitous isolation from marine organisms to their rational design in modern medicinal chemistry. We will traverse the classical and contemporary synthetic strategies for their preparation, delve into their diverse and potent biological activities, and illuminate their mechanisms of action. This comprehensive overview is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of halogenated indoles in the pursuit of novel therapeutics.
A Marine Genesis: The Discovery of Naturally Occurring Halogenated Indoles
The story of halogenated indoles begins not in a pristine laboratory, but in the chemically rich and competitive ecosystems of the marine environment. For decades, marine invertebrates, particularly sponges and tunicates, have been a prolific source of novel natural products, many of which are halogenated.[1] This is largely attributed to the presence of halogenating enzymes in these organisms, which facilitate the incorporation of bromine and chlorine from seawater into organic molecules.[1]
One of the earliest and most well-known examples is 6,6'-dibromoindigo , the constituent of Tyrian purple, a vibrant dye extracted from marine mollusks of the Murex brandaris species. Its structure was elucidated in 1909, marking a significant early milestone in the history of halogenated indoles.[2]
Subsequent explorations of the marine biosphere unveiled a remarkable diversity of halogenated indole alkaloids. Among these, the plakohypaphorines A–C , isolated from the Caribbean sponge Plakortis simplex, were the first iodinated indoles discovered from a natural source.[3] Other notable examples include the meridianins , brominated indole alkaloids from the ascidian Aplidium meridianum, and the variolins , isolated from the Antarctic sponge Kirkpatrickia variolosa.[3][4] These naturally occurring compounds exhibit a wide spectrum of biological activities, including potent cytotoxic, antiviral, and kinase inhibitory effects, sparking significant interest in their therapeutic potential.[4][5]
The prevalence of bromine in marine-derived halogenated indoles is a noteworthy phenomenon. Despite the far greater abundance of chloride in seawater, marine organisms often preferentially incorporate bromide, a process facilitated by the lower oxidation potential of bromide ions.[1] This has led to a vast and structurally diverse family of bromoindoles with significant biological promise.
The Chemist's Art: Synthesizing Halogenated Indoles
The potent biological activities of naturally occurring halogenated indoles spurred the development of synthetic methodologies to access these molecules and their analogs in the laboratory. Over the years, a diverse array of techniques has emerged, ranging from classical electrophilic halogenations to modern, highly regioselective transition-metal-catalyzed reactions.
Classical Approaches: The Foundation of Indole Halogenation
The electron-rich nature of the indole ring makes it susceptible to electrophilic attack. Classical halogenation methods typically employ electrophilic halogenating agents to introduce chlorine, bromine, or iodine onto the indole nucleus.
-
Chlorination: The direct chlorination of indole can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). However, these reactions can sometimes lead to mixtures of products and over-halogenation.[6]
-
Bromination: Bromination is often accomplished using molecular bromine (Br₂) or N-bromosuccinimide (NBS). The regioselectivity of bromination can be influenced by the solvent and reaction conditions, with the C3 position being the most reactive site for electrophilic attack.[7]
-
Iodination: Direct iodination of indole can be performed with iodine (I₂) in the presence of an oxidizing agent or with N-iodosuccinimide (NIS).[8]
While effective for many applications, these classical methods can suffer from limitations in terms of regioselectivity and functional group tolerance.
Modern Methods: Precision and Control in Halogenation
The advent of modern synthetic organic chemistry has brought forth a new generation of methods for indole halogenation, offering superior control over regioselectivity and broader substrate scope.
-
Transition-Metal Catalysis: Palladium- and copper-catalyzed cross-coupling reactions have revolutionized the synthesis of halogenated indoles. For instance, the Sonogashira coupling of ortho-iodoanilines with terminal alkynes, followed by an electrophilic cyclization with iodine, provides a highly efficient route to 3-iodoindoles.[1][4]
-
Enzyme-Catalyzed Halogenation: Drawing inspiration from nature, biocatalytic C-H halogenation using enzymes like the FAD-dependent halogenase RebH offers an environmentally friendly and highly regioselective method for the halogenation of indoles.[9][10]
-
Organocatalysis and Green Chemistry Approaches: Recent research has focused on developing metal-free halogenation methods. The use of organocatalysts and green reagents like oxone-halide systems provides sustainable alternatives to traditional methods.[11][12][13]
The choice of synthetic method depends on the desired halogen, the substitution pattern of the indole, and the presence of other functional groups.
Experimental Protocol: Synthesis of 3-Iodoindole
The following is a representative protocol for the synthesis of 3-iodoindole via a palladium/copper-catalyzed coupling and electrophilic cyclization.[1]
Step 1: Sonogashira Coupling of N,N-Dimethyl-2-iodoaniline with Phenylacetylene
-
To a solution of N,N-dimethyl-2-iodoaniline (1.0 mmol) in triethylamine (5 mL) is added PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol) under an argon atmosphere.
-
Phenylacetylene (1.2 mmol) is then added, and the reaction mixture is stirred at room temperature for 12 hours.
-
The reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired N,N-dimethyl-2-(phenylethynyl)aniline.
Step 2: Electrophilic Cyclization to 1-Methyl-2-phenyl-3-iodoindole
-
To a solution of N,N-dimethyl-2-(phenylethynyl)aniline (1.0 mmol) in dichloromethane (10 mL) is added iodine (1.1 mmol).
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 1-methyl-2-phenyl-3-iodoindole.
Diagram of the Synthetic Workflow:
Caption: Workflow for the two-step synthesis of a 3-iodoindole derivative.
Biological Activities and Therapeutic Potential: The Halogen Advantage
The introduction of a halogen atom into the indole scaffold can dramatically influence its physicochemical properties, such as lipophilicity, metabolic stability, and electronic distribution. These modifications often translate into enhanced biological activity and improved pharmacokinetic profiles, making halogenated indoles attractive candidates for drug discovery.[14]
Anti-inflammatory Activity
A significant body of research has highlighted the potent anti-inflammatory properties of brominated indoles.[4] These compounds often exert their effects by modulating key inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.[2]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response.[15][16][17][18] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as those for cytokines and chemokines.[19]
Certain brominated indoles have been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[2]
Diagram of NF-κB Inhibition by Brominated Indoles:
Caption: Inhibition of the NF-κB signaling pathway by brominated indoles.
Cytotoxic and Anticancer Activity
Many halogenated indoles, particularly those isolated from marine sources, exhibit significant cytotoxicity against a range of cancer cell lines.[3][5][12][20][21]
-
Variolins: As mentioned earlier, variolin B is a potent cytotoxic agent. Its mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDKs, variolin B induces cell cycle arrest and apoptosis, even in cancer cells with p53 mutations.[4]
-
Chlorinated Bis-indole Alkaloids: Compounds like dionemycin, isolated from deep-sea Streptomyces, have demonstrated potent antibacterial and cytotoxic activities. Structure-activity relationship studies suggest that the presence and position of the chlorine atoms are crucial for their biological effects.[5][12]
-
Fluorinated Indoles: Synthetic fluorinated indoles have emerged as a promising class of anticancer agents. The incorporation of fluorine can enhance metabolic stability and binding affinity to target proteins.[11][22][23][24][25][26] For example, fluorinated indole derivatives have been developed as potent inhibitors of various kinases implicated in cancer progression.
Other Biological Activities
The biological activities of halogenated indoles extend beyond anti-inflammatory and anticancer effects. They have also been reported to possess:
-
Antibacterial and Antifungal Activity: Many marine-derived halogenated indoles show activity against pathogenic bacteria and fungi.[3][20][27]
-
Antiviral Activity: Certain halogenated indoles have demonstrated inhibitory activity against viruses such as HIV.[22]
-
Neurological Activity: The indole scaffold is a key component of many neurotransmitters, and some halogenated derivatives have shown activity at serotonin receptors.[3]
Summary Tables of Halogenated Indoles
To provide a concise overview, the following tables summarize key examples of naturally occurring and synthetic halogenated indoles, their sources, and their reported biological activities.
Table 1: Naturally Occurring Brominated Indoles
| Compound Name | Source | Biological Activity |
| 6,6'-Dibromoindigo | Marine mollusks (Murex spp.) | Pigment (Tyrian purple) |
| Meridianins | Ascidian (Aplidium meridianum) | Kinase inhibition, antitumor |
| Variolins | Sponge (Kirkpatrickia variolosa) | Cytotoxic, antiviral, CDK inhibition |
| Aplysinopsins | Sponges (Thorectidae family) | Cytotoxic, antibacterial |
| 5,6-Dibromo-L-hypaphorine | Sponge (Hyrtios sp.) | Antioxidant, weak PLA₂ inhibition |
Table 2: Naturally Occurring Chlorinated and Iodinated Indoles
| Compound Name | Halogen | Source | Biological Activity |
| Dionemycin | Chlorine | Deep-sea Streptomyces sp. | Antibacterial (MRSA), cytotoxic |
| Plakohypaphorines | Iodine | Sponge (Plakortis simplex) | Antihistamine activity |
| Trachycladindoles | Chlorine | Sponge (Trachycladus laevispirulifer) | Cytotoxic |
Table 3: Synthetic Fluorinated Indoles of Pharmacological Interest
| Compound Class | Biological Target/Activity | Therapeutic Potential |
| Fluorinated Indolecarboxamides | HIV-1 non-nucleoside reverse transcriptase (NNRT) | Antiviral (HIV) |
| Fluorinated Indole Kinase Inhibitors | Various kinases (e.g., VEGFR, PDGFR) | Anticancer |
| Fluorinated Indole-based CNS Agents | Serotonin and other neurotransmitter receptors | Antidepressant, antipsychotic |
Conclusion and Future Perspectives
The journey of halogenated indoles, from their discovery in the depths of the ocean to their synthesis and optimization in the laboratory, exemplifies the powerful synergy between natural product chemistry and modern drug discovery. The halogen atom, once considered a mere substituent, is now recognized as a key determinant of biological activity and pharmacokinetic properties.
The future of halogenated indole research is bright. Advances in synthetic methodology will continue to provide access to novel and complex analogs with tailored properties. High-throughput screening and a deeper understanding of their mechanisms of action will undoubtedly unveil new therapeutic applications. As we continue to explore the vast chemical diversity of our planet and refine our ability to manipulate molecules at the atomic level, halogenated indoles are poised to remain a rich and rewarding area of investigation for the development of the next generation of medicines.
References
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Variolin B and its derivate deoxy-variolin B: new marine natural compounds with cyclin-dependent kinase inhibitor activity. (n.d.). PubMed. [Link]
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Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. (2007). The Journal of Organic Chemistry. [Link]
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Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. (2023). Beilstein Journal of Organic Chemistry. [Link]
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The Synthesis of 2- and 3-Substituted Indoles. (n.d.). CORE. [Link]
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Bioactive Indole Derivatives from the South Pacific Marine Sponges Rhopaloeides odorabile and Hyrtios sp. (2011). Marine Drugs. [Link]
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Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities. (2020). The Journal of Antibiotics. [Link]
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Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. (2023). Marine Drugs. [Link]
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Halogenated Indole Alkaloids from Marine Invertebrates. (2010). Marine Drugs. [Link]
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Fluorine-containing indoles: Synthesis and biological activity. (2018). Journal of Fluorine Chemistry. [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances. [Link]
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Synthesis of Medicinally Important Indole Derivatives: A Review. (2020). The Open Medicinal Chemistry Journal. [Link]
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A Simple, Two‐Step Synthesis of 3‐Iodoindoles. (2007). ChemInform. [Link]
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Fluorine-containing indoles. (2018). Journal of Fluorine Chemistry. [Link]
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(PDF) Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities. (2020). The Journal of Antibiotics. [Link]
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Marine Indole Alkaloids. (2014). Marine Drugs. [Link]
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Rhodium(ii)-catalyzed transannulation approach to N-fluoroalkylated indoles. (2023). Organic & Biomolecular Chemistry. [Link]
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Contribution of Organofluorine Compounds to Pharmaceuticals. (2020). International Journal of Molecular Sciences. [Link]
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Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (2022). Frontiers in Catalysis. [Link]
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Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. (2016). Organic Letters. [Link]
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Proposed mechanism for the chlorination of indoles 1. (2020). Advanced Synthesis & Catalysis. [Link]
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Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. (2022). Molecules. [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals. [Link]
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Bioactive Compounds from Marine Sponges. (2021). Encyclopedia.pub. [Link]
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Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. (2023). Scientific Reports. [Link]
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Marine sponge's biological activities: Their Biotechnological Uses. (2022). Journal of Survey in Fisheries Sciences. [Link]
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Bioactive Indole Derivatives from the South Pacific Marine Sponges Rhopaloeides odorabile and Hyrtios sp. (2011). Marine Drugs. [Link]
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1-/2-/3-Fluoroalkyl-Substituted Indoles, Promising Medicinally and Biologically Beneficial Compounds: Synthetic Routes, Significance and Potential Applications. (2023). Current Organic Chemistry. [Link]
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Synthesis and Chemistry of Indole. (n.d.). SlideShare. [Link]
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A review on indole synthesis from nitroarenes: classical to modern approaches. (2025). Organic & Biomolecular Chemistry. [Link]
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Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation. (2022). Molecules. [Link]
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(PDF) Inhibition of Nuclear Factor Kappa B (NF-B):: An Emerging Theme in Anti-Inflammatory Therapies. (2000). The Journal of Clinical Investigation. [Link]
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Schematic representation of inhibitory compounds of NF- κ B activation. (2010). Current Medicinal Chemistry. [Link]
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The Nuclear Factor NF-κB Pathway in Inflammation. (2008). Cold Spring Harbor Perspectives in Biology. [Link]
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Regioselective arene halogenation using the FAD-dependent halogenase RebH. (2013). Nature Chemical Biology. [Link]
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Regioselective Direct C-H Alkylation of NH Indoles and Pyrroles by a Palladium/Norbornene-Cocatalyzed Process. (2014). Synthesis. [Link]
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Methodological & Application
Strategic Utilization of 5-Bromo-3-iodo-1H-indole in Fragment-Based Drug Discovery (FBDD)
Executive Summary
The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in over 3,000 biologically active natural products and FDA-approved drugs. In Fragment-Based Drug Discovery (FBDD), the demand for vectors that allow precise, multi-dimensional exploration of chemical space is critical.
5-Bromo-3-iodo-1H-indole serves as a high-value "hub" fragment. Its utility stems from the orthogonal reactivity of its halogen substituents. The significant difference in bond dissociation energy (BDE) between the C–I and C–Br bonds allows for controlled, sequential functionalization. This guide outlines the protocols for synthesizing this core and utilizing it to generate diverse fragment libraries, enabling researchers to explore vectors at the C3 and C5 positions independently.
Chemical Logic & Mechanism
The strategic value of this compound relies on the kinetic and thermodynamic differentiation between the two halogenated sites.
Orthogonal Reactivity Profile
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) generally proceed via an oxidative addition step. The rate of oxidative addition is governed by the bond strength of the carbon-halogen bond.
-
C3–Iodine: Weaker bond (BDE ~ 65 kcal/mol). Reacts fastest under mild conditions.
-
C5–Bromine: Stronger bond (BDE ~ 81 kcal/mol). Remains inert under mild conditions used for iodides; requires elevated temperatures or specialized ligands to react.
Strategic Implication: This allows the "programming" of the molecule. One can install a specific R-group at C3 (vector A) without disturbing the C5 bromine. Subsequently, the C5 bromine can be engaged to install vector B, or used as a handle for halogen bonding (XB) studies.
Mass Efficiency in FBDD
While the molecular weight (MW) of this compound (~322 Da) slightly exceeds the strict "Rule of Three" (MW < 300), it functions as a reactive fragment precursor . Upon the first coupling event (e.g., Suzuki coupling at C3), the massive iodine atom (127 Da) is lost.
-
Starting MW: 322 Da
-
Product MW (after coupling Phenyl): ~272 Da (Fits Rule of Three)
Workflow Visualization
The following diagram illustrates the sequential functionalization logic, moving from the raw material to a lead-like scaffold.
Caption: Figure 1. Sequential workflow for the orthogonal elaboration of this compound. The C3-I bond is engaged first under mild conditions, followed by C5-Br activation.
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: To generate the core "hub" fragment with high regioselectivity.
Reagents:
-
5-Bromoindole (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.05 equiv)
-
DMF (Dimethylformamide), anhydrous (0.5 M concentration)
Procedure:
-
Dissolution: Charge a round-bottom flask with 5-Bromoindole and dissolve in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Addition: Cool the solution to 0°C in an ice bath. Add NIS portion-wise over 15 minutes. Note: Slow addition prevents over-iodination.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The starting material should be consumed, and a less polar spot (product) should appear.
-
Workup: Pour the reaction mixture into ice-cold water (10x reaction volume). A solid precipitate should form.
-
If solid forms: Filter the precipitate, wash copiously with water to remove DMF and succinimide, and dry under vacuum.
-
If oil forms: Extract with EtOAc (3x), wash organics with water (2x) and brine (1x), dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexane/EtOAc gradient) if necessary.
-
Yield Expectation: 85–95%.
-
Characterization: 1H NMR (DMSO-d6) should show the disappearance of the C3-proton signal (typically a doublet/multiplet around 6.4 ppm in the parent indole).
Protocol B: C3-Selective Suzuki-Miyaura Coupling
Objective: To install the first vector at C3 without affecting the C5-Br handle.
Reagents:
-
This compound (1.0 equiv)
-
Boronic Acid/Ester (R-B(OH)₂) (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%)
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane or DME (Dimethoxyethane)
Procedure:
-
Setup: In a microwave vial or sealed tube, combine the indole, boronic acid, and catalyst.
-
Degassing: Add solvent and aqueous base. Sparge with Argon for 5 minutes (Critical: Oxygen poisons the catalyst and promotes homocoupling).
-
Reaction: Heat to 60–80°C for 4–12 hours.
-
Control Point: Do not exceed 90°C. Higher temperatures may activate the C5-Br bond, leading to mixtures.
-
-
Monitoring: LCMS should show conversion to the mono-coupled product (M-I + R). The Br isotope pattern (1:1 doublet) must be preserved in the mass spectrum.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry and concentrate.
-
Purification: Silica gel chromatography.
Protocol C: C5-Functionalization (The Second Vector)
Objective: To elaborate the remaining bromide.
Reagents:
-
C3-Substituted-5-bromoindole (from Protocol B)
-
Coupling Partner (Boronic acid, Amine, Alkyne)
-
Catalyst: Pd₂(dba)₃ / XPhos (for amination) or Pd(dppf)Cl₂ (for Suzuki)
-
Base: K₃PO₄ or Cs₂CO₃
-
Solvent: Toluene or Dioxane
Procedure:
-
Conditions: Requires higher energy. Heat to 100–120°C (or microwave irradiation at 120°C for 30 min).
-
Note: Since the reactive Iodine is gone, the risk of regioselectivity issues is eliminated. You can drive this reaction to completion with excess reagents and heat.
Data Presentation: Reactivity & Properties[1][2][3][4][5]
Table 1: Physicochemical Profile of the Core Fragment
| Property | Value | FBDD Relevance |
| Formula | C₈H₅BrIN | Core Scaffold |
| MW | 321.94 Da | Precursor (Heavy); Product (Light) |
| CLogP | ~3.5 | Hydrophobic; lowers upon coupling polar fragments |
| H-Bond Donors | 1 (NH) | Key interaction with backbone carbonyls |
| H-Bond Acceptors | 0 | Can be added via vectors |
| PSA | 15.8 Ų | Excellent membrane permeability |
Table 2: Comparative Bond Parameters
| Bond Position | Halogen | Bond Dissociation Energy (kcal/mol) | Relative Reactivity (Pd-Cat) |
| C3 (Indole) | Iodine | ~65 | High (Reacts @ RT - 60°C) |
| C5 (Indole) | Bromine | ~81 | Low (Reacts @ >100°C) |
Application Notes & Troubleshooting
Halogen Bonding (XB) Screening
Before reacting the C5-Bromine, the C3-functionalized intermediate can be screened against targets. The C5-Br is a potent Halogen Bond Donor .
-
Mechanism: The "sigma-hole" (positive electrostatic potential) on the bromine can interact with nucleophilic residues (backbone carbonyl oxygen, histidine nitrogen) in the protein binding pocket.
-
Validation: If a hit is found, replacing Br with a methyl group (similar size, no sigma hole) usually abolishes affinity, confirming the XB interaction.
N-Protection Strategy
While many couplings work on the free (NH) indole, electron-deficient boronic acids may require N-protection to prevent deprotonation/poisoning.
-
Recommendation: If yields in Protocol B are <50%, protect the nitrogen with a SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc group before iodination.
-
Deprotection: SEM is removed with TBAF; Boc with TFA.
Safety & Stability
-
Light Sensitivity: Iodinated indoles are light-sensitive. Store the "Hub" fragment in amber vials at -20°C.
-
Discoloration: A purple/pink hue indicates iodine liberation. Recrystallize before use if significant discoloration occurs.
References
-
Indole as a Privileged Scaffold
-
Regioselective Cross-Coupling of Polyhalogenated Heterocycles
- Handy, S. T., & Zhang, Y. "Regioselective cross-coupling of polyhalogenated heterocycles." Chemical Society Reviews, 2006.
-
Halogen Bonding in Drug Discovery
-
General Indole Iodination Protocols
- Wiles, R. J., et al. "Preparation of 3-Iodoindoles." Organic Syntheses, 2020.
-
(Note: Adapting general 3-iodoindole synthesis to 5-bromo substrate).
-
Suzuki-Miyaura Coupling Mechanism & Selectivity
- Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
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- 5. Halogen-Enriched Fragments [otavachemicals.com]
Derivatization of 5-Bromo-3-iodo-1H-indole for biological screening
Application Notes & Protocols
Topic: Derivatization of 5-Bromo-3-iodo-1H-indole for Biological Screening
For: Researchers, scientists, and drug development professionals.
Harnessing the this compound Scaffold: A Gateway to Novel Biologically Active Molecules
Introduction: The Strategic Value of a Dihalogenated Indole
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic placement of halogen atoms on this privileged scaffold provides medicinal chemists with powerful synthetic handles for molecular elaboration. The this compound core is a particularly valuable starting material for generating chemical libraries for biological screening due to its three distinct, orthogonally reactive sites: the indole N-H, the hypervalent iodine at C-3, and the less reactive bromine at C-5.
The significant difference in reactivity between the C-I and C-B bonds under palladium-catalyzed cross-coupling conditions allows for selective functionalization. The C-I bond is considerably more susceptible to oxidative addition to a Pd(0) catalyst, enabling derivatization at the C-3 position while leaving the C-5 bromine intact for subsequent transformations. The acidic N-H proton provides a third site for modification, typically through alkylation or arylation. This built-in reactivity profile makes this compound an ideal substrate for creating a three-dimensional library of diverse molecular architectures from a single, common precursor.
This guide provides a detailed exploration of synthetic strategies and protocols for the derivatization of this versatile scaffold and outlines foundational biological screening assays to evaluate the resulting compounds.
Sources
Application Notes & Protocols: Leveraging 5-Bromo-3-iodo-1H-indole for the Synthesis of Natural Product Analogs
Abstract
The indole nucleus is a cornerstone of numerous biologically active natural products and pharmaceutical agents.[1][2][3] Among the functionalized indole scaffolds, 5-Bromo-3-iodo-1H-indole stands out as a uniquely versatile building block for the synthesis of complex molecular architectures, particularly analogs of marine alkaloids like meridianins and variolins.[4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this dihalogenated indole. We will explore the principles of regioselective cross-coupling reactions and provide field-proven, step-by-step protocols for Suzuki-Miyaura and Sonogashira couplings, enabling the targeted synthesis of natural product analogs.
The Strategic Advantage of this compound
The synthetic utility of this compound lies in the differential reactivity of the carbon-halogen bonds. The carbon-iodine (C-I) bond at the C3 position is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-bromine (C-Br) bond at the C5 position.[6] This "orthogonal" reactivity allows for a stepwise and regioselective functionalization of the indole core.
This inherent reactivity difference is the cornerstone of a modular synthetic strategy. One can selectively perform a cross-coupling reaction at the C3 position while leaving the C5-bromo group intact for subsequent transformations. This enables the introduction of diverse chemical moieties at two distinct points on the indole scaffold, a crucial capability in the generation of analog libraries for structure-activity relationship (SAR) studies.
Logical Workflow for Sequential Functionalization
The general strategy for the sequential functionalization of this compound is depicted below. This workflow highlights the decision points and potential pathways for creating diverse analogs.
Caption: Workflow for sequential cross-coupling reactions.
Synthesis of Meridianin Analogs: A Case Study
The meridianins are a family of marine-derived indole alkaloids that exhibit a range of biological activities, including protein kinase inhibition.[4] Their core structure features a 2-aminopyrimidine moiety attached to the C3 position of an indole ring. This compound is an excellent starting material for the synthesis of meridianin analogs, such as Meridianin C.[7]
Regioselective Suzuki-Miyaura Coupling at C3
The first step in the synthesis of Meridianin C analogs is a regioselective Suzuki-Miyaura coupling at the C3 position of a protected this compound. The tosyl protecting group on the indole nitrogen is often employed to enhance stability and solubility.[7]
Caption: Suzuki-Miyaura coupling at the C3 position.
Protocol 1: Synthesis of 4-(5-Bromo-1-tosyl-1H-indol-3-yl)pyrimidin-2-amine
This protocol is adapted from established literature procedures for the synthesis of meridianin precursors.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 5-Bromo-3-iodo-1-tosyl-1H-indole | 476.13 | 1.0 | 476 mg |
| 2-(Boc-amino)pyrimidine-5-boronic acid pinacol ester | 336.18 | 1.2 | 403 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 58 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 415 mg |
| 1,2-Dimethoxyethane (DME) | 90.12 | - | 10 mL |
| Water | 18.02 | - | 2 mL |
Procedure:
-
To a flame-dried Schlenk flask, add 5-Bromo-3-iodo-1-tosyl-1H-indole (476 mg, 1.0 mmol), 2-(Boc-amino)pyrimidine-5-boronic acid pinacol ester (403 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,2-dimethoxyethane (10 mL) and water (2 mL) via syringe.
-
Add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the mixture under a positive flow of argon.
-
Heat the reaction mixture to 85 °C and stir for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired product.
Deprotection: The tosyl and Boc groups can be removed under appropriate conditions (e.g., NaOH for tosyl, TFA for Boc) to yield the final meridianin analog.
Introduction of Alkynyl Moieties via Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8] In the context of this compound, this reaction can be performed regioselectively at the C3 position. This allows for the introduction of an alkynyl group, which can serve as a handle for further transformations, such as click chemistry or cyclization reactions.
Protocol 2: Regioselective Sonogashira Coupling of this compound
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 321.93 | 1.0 | 322 mg |
| Phenylacetylene | 102.13 | 1.2 | 132 µL |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 0.02 | 14 mg |
| Copper(I) iodide (CuI) | 190.45 | 0.04 | 7.6 mg |
| Triethylamine (TEA) | 101.19 | 3.0 | 418 µL |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 10 mL |
Procedure:
-
In a dry Schlenk flask under an argon atmosphere, dissolve this compound (322 mg, 1.0 mmol) in anhydrous THF (10 mL).
-
Add triethylamine (418 µL, 3.0 mmol) and phenylacetylene (132 µL, 1.2 mmol).
-
Add Bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol) and copper(I) iodide (7.6 mg, 0.04 mmol).
-
Stir the reaction mixture at room temperature for 6 hours, monitoring by TLC.
-
After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 5-Bromo-3-(phenylethynyl)-1H-indole.
Subsequent Functionalization at the C5 Position
Once the C3 position has been selectively functionalized, the remaining C5-bromo group can be targeted in a second cross-coupling reaction. This allows for the synthesis of 3,5-disubstituted indole analogs. A variety of cross-coupling reactions can be employed at this stage, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, depending on the desired substituent.[1]
Table of C5 Functionalization Reactions:
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Introduced Moiety |
| Suzuki-Miyaura | Aryl/heteroarylboronic acid | Pd(dppf)Cl₂, K₂CO₃, DME/H₂O | Aryl/Heteroaryl |
| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, TEA, DMF | Vinyl |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene | Amino |
Conclusion
This compound is a powerful and versatile building block for the synthesis of natural product analogs. Its differential halide reactivity provides a robust platform for the regioselective and sequential introduction of diverse functional groups. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of novel indole-based compounds with potential therapeutic applications. By leveraging these methods, scientists can efficiently generate libraries of analogs for biological screening and advance the field of drug discovery.
References
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Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G and Scalaridine A via One-Pot Masuda Borylation-Suzuki Coupling Sequence. (2022). MDPI. [Link]
-
Synthesis of meridianin alkaloids. (n.d.). ResearchGate. [Link]
-
A Review: Meridianins and Meridianins Derivatives. (2022). PubMed Central. [Link]
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Engineering of indole-based tethered biheterocyclic alkaloid meridianin into β-carboline-derived tetracyclic polyheterocycles via amino functionalization/6-endo cationic π-cyclization. (n.d.). PubMed Central. [Link]
-
A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)Indole Alkaloids and Their Semisynthetic Derivatives. (2023). PubMed Central. [Link]
-
Synthesis of Variolins, Meridianins, and Meriolins. (2023). Encyclopedia.pub. [Link]
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Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. (2024). ACS Publications. [Link]
-
Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (n.d.). PubMed Central. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Publishing. [Link]
-
Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (2022). ResearchGate. [Link]
-
Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. (2022). SciSpace. [Link]
-
Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis. (n.d.). National Institutes of Health. [Link]
-
Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. (n.d.). PubMed Central. [Link]
-
Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. (n.d.). Journal of the American Chemical Society. [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[4][9]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,. (2021). ACS Publications. [Link]
-
Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. (2018). ResearchGate. [Link]
-
Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. (n.d.). MDPI. [Link]
-
Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. (2021). National Institutes of Health. [Link]
-
Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. (n.d.). Beilstein Archives. [Link]
-
Sonogashira cross-coupling reaction of 5-bromoindole 15 with... (n.d.). ResearchGate. [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). ScienceDirect. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central. [Link]
-
Halogenated Indole Alkaloids from Marine Invertebrates. (n.d.). PubMed Central. [Link]
-
Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. (2022). National Institutes of Health. [Link]
-
Selective C–O Bond Forming Reactions at Indole-C2-Position toward Polycyclic Indolone or Indolinone Derivatives Tethered with Medium-Sized Rings. (n.d.). ResearchGate. [Link]
-
Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. (2018). ResearchGate. [Link]
-
Chemical structures of halogenated indole-derived natural products. (n.d.). ResearchGate. [Link]
-
Convenient Synthesis 5 H -[4][7][10]Triazine[5,6- b ]indole-3-thiol Derivatives. (2018). ResearchGate. [Link]
-
The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. (n.d.). National Institutes of Health. [Link]
-
C–C Bond Formation by Cross-coupling. (n.d.). ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
-
Chapter 4. (n.d.). Shodhganga. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.). Kaunas University of Technology. [Link]
Sources
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- 3. mdpi.com [mdpi.com]
- 4. A Review: Meridianins and Meridianins Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)Indole Alkaloids and Their Semisynthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G and Scalaridine A via One-Pot Masuda Borylation-Suzuki Coupling Sequence [mdpi.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Engineering of indole-based tethered biheterocyclic alkaloid meridianin into β-carboline-derived tetracyclic polyheterocycles via amino functionalization/6-endo cationic π-cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-3-iodo-1H-indole
Welcome to the technical support resource for the synthesis of 5-Bromo-3-iodo-1H-indole. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block. Here, we move beyond simple protocols to address the nuanced challenges and frequent setbacks encountered during its synthesis. Our focus is on providing actionable, field-tested insights rooted in mechanistic understanding to help you troubleshoot and optimize your experimental outcomes.
Introduction: The Challenge of Selective Di-Halogenation
This compound is a valuable intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and other therapeutic agents.[1] Its synthesis involves the selective introduction of two different halogen atoms onto the indole scaffold. The primary challenge lies in controlling the regioselectivity of the iodination step on the pre-brominated indole core. The high reactivity of the indole ring towards electrophiles makes it susceptible to side reactions, including over-halogenation and degradation.[2][3] This guide provides a structured approach to identifying and mitigating these common issues.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My final product is contaminated with a significant amount of the starting material, 5-bromo-1H-indole. How can I improve iodination efficiency?
Answer:
Low conversion is a common issue stemming from insufficient electrophilicity of the iodinating agent or suboptimal reaction conditions. The C3 position of indole is highly nucleophilic, but factors like reagent quality, solvent, and temperature play a crucial role.
Causality & Recommended Solutions:
-
Inactive Iodinating Agent: N-Iodosuccinimide (NIS) is the most common reagent for this transformation due to its mild nature and high selectivity.[4][5] However, it can degrade over time, especially if exposed to light or moisture.[6]
-
Protocol: Always use freshly opened or properly stored NIS. If degradation is suspected, its purity can be checked by melting point (decomposes around 200 °C) or by performing a test reaction on a small scale with a known reactive substrate.[6]
-
-
Insufficient Activation: While NIS can iodinate activated rings directly, its efficacy is often enhanced with a catalytic amount of an acid.
-
Mechanistic Insight: A Brønsted or Lewis acid can activate NIS, increasing the electrophilicity of the iodine atom and accelerating the rate of electrophilic aromatic substitution.[4][7]
-
Protocol: Add a catalytic amount (0.1-0.2 equivalents) of a mild acid like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH) to the reaction mixture.[5][7] Monitor the reaction by TLC or LC-MS, as excessive acid can sometimes promote side reactions.
-
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate.
-
Protocol: Acetonitrile (ACN) and Dichloromethane (DCM) are excellent solvent choices.[5] ACN, in particular, is often used as it effectively dissolves the indole starting material and the NIS reagent. Avoid highly nucleophilic solvents that can compete with the indole for the electrophilic iodine.
-
Troubleshooting Workflow for Low Conversion
Sources
- 1. ecommons.luc.edu [ecommons.luc.edu]
- 2. calibrechem.com [calibrechem.com]
- 3. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 6. N-Iodosuccinimide: Synthesis and applications_Chemicalbook [chemicalbook.com]
- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]
Preventing dehalogenation in cross-coupling reactions of dihaloindoles
A Guide to Preventing Dehalogenation and Achieving Selective Functionalization
Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the selective functionalization of dihaloindoles. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design. Dehalogenation is a persistent and often yield-limiting side reaction, particularly with electron-rich and N-H containing heterocycles like indoles. This guide offers a structured approach to troubleshooting and optimizing your reactions.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant amounts of mono-halogenated indole byproduct where a hydrogen has replaced one of the halogens. What is the primary cause of this dehalogenation?
A1: This common side reaction, known as hydrodehalogenation, is typically caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This Pd-H intermediate can then transfer a hydride to the indole ring, leading to the undesired byproduct. The hydrogen source for the Pd-H species can be traced to several components in your reaction mixture:
-
Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination, generating a Pd-H species.[2]
-
Solvents: Protic solvents, especially alcohols like methanol or ethanol, can act as hydride donors.[1][3][4]
-
Water: Trace amounts of water can react with the palladium complex to form Pd-H.[1][5]
-
Amine Reagents: In Buchwald-Hartwig aminations, the amine itself or its corresponding amide can sometimes be a source of hydrides.[3]
Understanding the origin of the Pd-H species is the first step toward mitigating its formation.
Q2: My dihaloindole has halogens at two different positions (e.g., 3,5-dibromoindole). How can I selectively couple at one position while leaving the other untouched and avoiding dehalogenation?
A2: Achieving site-selectivity in dihaloarenes is a challenge that can be addressed through "catalyst control".[6] The electronic and steric environment of each halogen is different, but this inherent reactivity difference can be amplified or even overridden by the choice of catalyst system, particularly the ligand.
For a typical dihaloindole, the C-X bond at the more electron-deficient position is generally more reactive toward oxidative addition. However, bulky ligands can sterically hinder approach to one position, favoring reaction at the less hindered site.[6] For instance, in the case of 2,4-dibromophenol, different phosphine ligands have been shown to selectively promote coupling at either the C2 or C4 position.[6] A similar strategy can be applied to dihaloindoles. Screening a panel of ligands with varying steric bulk and electronic properties is a highly effective approach to identify conditions for selective mono-arylation.
Troubleshooting Guide: Common Cross-Coupling Reactions
This section provides detailed troubleshooting for specific issues encountered during common cross-coupling reactions of dihaloindoles.
Scenario 1: Suzuki-Miyaura Coupling
Issue: "I am attempting a Suzuki-Miyaura coupling with 2,3-dichloroindole and an arylboronic acid. I am getting a mixture of the desired mono-coupled product, the dehalogenated 2-chloroindole, and unreacted starting material."
Analysis: 2,3-dihaloindoles present a unique challenge due to the different reactivity of the halogens at the C2 and C3 positions. The C-X bond at the C2 position is generally more susceptible to oxidative addition. Dehalogenation is competing with the desired transmetalation and reductive elimination steps.
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. Standard ligands like PPh₃ may not be sufficient. Switch to a more electron-rich and sterically bulky ligand. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are excellent choices.[1][7] These ligands promote faster reductive elimination, which can outcompete the dehalogenation pathway.[7]
-
Base Optimization: Strong bases are often a source of hydrides.[1] Avoid strong alkoxide bases if possible. Instead, screen weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][7] These bases are less likely to generate Pd-H species while still being effective for the Suzuki coupling.
-
Solvent System: Use anhydrous aprotic solvents such as dioxane, THF, or toluene to minimize proton sources.[1] If your boronic acid requires a co-solvent, ensure water content is carefully controlled.
-
Temperature Control: Lowering the reaction temperature can sometimes slow down the rate of dehalogenation relative to the cross-coupling reaction.[7]
Proposed Optimized Protocol (Suzuki-Miyaura):
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Readily forms the active Pd(0) species in situ. |
| Ligand | SPhos or XPhos (1.5-2 mol eq. to Pd) | Bulky, electron-rich ligands that accelerate reductive elimination.[1][7] |
| Base | K₃PO₄ (2-3 equivalents) | A weaker base that minimizes Pd-H formation.[1][7] |
| Solvent | Anhydrous Toluene/Dioxane | Aprotic solvent to reduce proton sources.[1] |
| Temperature | 80-100 °C | Optimal for many Suzuki couplings while minimizing thermal decomposition. |
Scenario 2: Buchwald-Hartwig Amination
Issue: "I am performing a Buchwald-Hartwig amination on 5,7-dibromoindole with a secondary amine. The reaction is sluggish, and I observe significant hydrodehalogenation at the C5 position."
Analysis: The N-H proton of the indole is acidic and can be deprotonated by the strong bases typically used in Buchwald-Hartwig reactions. This can alter the electronic properties of the indole ring and potentially interfere with the catalytic cycle.[1] Furthermore, β-hydride elimination from the palladium-amide intermediate is a known pathway to dehalogenation.[8]
Troubleshooting Steps:
-
N-H Protection: Protecting the indole nitrogen with a suitable group (e.g., Boc, SEM) can prevent its deprotonation and lead to cleaner reactions.[1] This is often the most effective strategy for N-H containing heterocycles.
-
Ligand Choice: As with Suzuki couplings, bulky biaryl phosphine ligands are highly effective in promoting the desired C-N bond formation over dehalogenation.[8][9] For challenging substrates, consider specialized ligands developed for Buchwald-Hartwig aminations.
-
Base Selection: While strong bases are required, switching from NaOtBu to a slightly weaker base like LHMDS or K₃PO₄ might reduce the rate of dehalogenation.[10][11]
Visualizing the Competing Pathways in Buchwald-Hartwig Amination:
Caption: Competing pathways in Buchwald-Hartwig amination.
Scenario 3: Sonogashira Coupling
Issue: "My copper-free Sonogashira reaction with 4,6-diiodoindole and a terminal alkyne is giving me the mono-dehalogenated 4-iodoindole as the major product."
Analysis: Aryl iodides are the most susceptible to dehalogenation.[1] In copper-free Sonogashira reactions, especially when using alcohol solvents, the formation of Pd-H species can be a significant competing pathway.[4]
Troubleshooting Steps:
-
Solvent Choice: If you are using an alcohol as a solvent, this is a likely source of hydrides.[4] Switch to an aprotic solvent like THF, toluene, or DMF.
-
Base Selection: An amine base like triethylamine or diisopropylethylamine is typically used. Ensure it is anhydrous. If dehalogenation persists, consider using a non-nucleophilic inorganic base like K₂CO₃ in an aprotic solvent.
-
Catalyst System: The choice of palladium source and ligand is crucial. For copper-free conditions, catalyst systems that promote rapid C-C bond formation are essential. Consider using a pre-formed, air-stable palladium precatalyst with a bulky, electron-rich phosphine ligand.[12]
Experimental Workflow for Minimizing Dehalogenation:
Caption: A typical experimental workflow for minimizing dehalogenation.
References
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 36(22), 4473–4481. [Link]
-
Fang, Y.-Q., & Lautens, M. (2008). A Highly Selective Tandem Cross-Coupling of Gem-Dihaloolefins for a Modular, Efficient Synthesis of Highly Functionalized Indoles. The Journal of Organic Chemistry, 73(2), 538–549. [Link]
-
Stambuli, J. P., Kuwano, R., & Hartwig, J. F. (2002). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Angewandte Chemie International Edition, 41(23), 4746-4748. [Link]
-
Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(33), 11416–11417. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
-
Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 21(26), 5470–5472. [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. [Link]
-
Nakao, Y. (2018). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts, 8(12), 633. [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
-
ResearchGate. (n.d.). Hydrodehalogenation of aryl halides. ResearchGate. [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
-
Shields, J. D., Ahn, S., & Sanford, M. S. (2020). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
Karsten, P. F. M., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(24), 9144–9155. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Mori, K., et al. (2013). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. International Journal of Molecular Sciences, 14(11), 21466–21477. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Isbrandt, E. S., et al. (2020). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications, 11(1), 5829. [Link]
-
Shaughnessy, K. H., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(7), 8348–8355. [Link]
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]
-
Dunetz, J. R. (2016). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 6(81), 77804–77834. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
-
Wang, D., & Yu, J.-Q. (2015). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Accounts of Chemical Research, 48(9), 2465–2475. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Angewandte Chemie International Edition, 47(26), 4851–4854. [Link]
-
Faria, J., et al. (2017). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Molecules, 22(12), 2210. [Link]
-
Beilstein-Institut. (2015). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 11, 2378–2385. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Ortuño, M. A., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4830. [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11776–11778. [Link]
-
ResearchGate. (n.d.). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. ResearchGate. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Shields, J. D., Ahn, S., & Sanford, M. S. (2020). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 8(1), 23. [Link]
-
ResearchGate. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ResearchGate. [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
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- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Work-up procedure to remove palladium catalyst from 5-Bromo-3-iodo-1H-indole reactions
This guide serves as a specialized technical resource for the removal of palladium (Pd) catalysts from reaction mixtures involving 5-Bromo-3-iodo-1H-indole and its derivatives.[1]
Technical Support Ticket: #PD-REM-5B3I Subject: Palladium Remediation in Halogenated Indole Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Core Analysis: The "Sticky" Indole Problem
Removing palladium from this compound reactions presents a dual challenge often overlooked in standard protocols:
-
N-Coordination: The indole nitrogen (N1) acts as a soft ligand, coordinating with Pd(II) species. This creates "leaching resistant" complexes that survive standard aqueous washes.
-
Substrate Sensitivity: The C3-Iodo bond is chemically labile. Standard oxidative Pd removal methods (e.g., bleach or peroxide treatments to oxidize ligands) pose a high risk of de-iodination or oxidative polymerization of the indole core.
Therefore, the protocols below prioritize chelation and adsorption over oxidative destruction.
Decision Matrix: Selecting Your Work-up
Use this workflow to determine the appropriate remediation tier based on your current stage and purity requirements.
Figure 1: Logic flow for selecting the appropriate palladium removal strategy.
Detailed Protocols
Tier 1: The "Standard" Work-up (Baseline)
Best for: Initial cleanup of bulk catalyst (Pd black).
Warning: Activated carbon can adsorb planar aromatic molecules like indoles, leading to yield loss (5–15%).
-
Dilution: Dilute the crude reaction mixture with THF or EtOAc (avoid DCM if using carbon, as adsorption is poorer).
-
Adsorbent Addition: Add Activated Carbon (Darco KB-B or equivalent) at 10–20 wt% relative to the theoretical yield.
-
Celite Bed: Prepare a sintered glass funnel with a 2 cm pad of Celite 545.
-
Filtration: Filter the suspension through the Celite pad.[1]
-
Wash: Rinse the pad with 3 bed volumes of solvent.
-
Result: Removes bulk Pd(0). Residual soluble Pd(II) often remains.
Tier 2: Silica-Based Scavengers (Recommended)
Best for: High-value intermediates where yield is critical. Compatible with C-I bonds.
Why this works: Functionalized silica (Thiol or DMT) binds Pd selectively without interacting with the halogenated indole core.
-
Scavenger Selection:
-
Si-Thiol (Mercaptopropyl): General purpose, best for Pd(II).
-
Si-DMT (Dimercaptotriazine): Best for Pd(0) and bulky phosphine complexes.
-
Protocol:
-
Dissolve crude material in THF (preferred) or EtOAc at 10 mL/g.
-
Add Si-Thiol or Si-DMT (4 equivalents relative to residual Pd, or 10 wt% if Pd content is unknown).
-
Temperature: Stir at 40°C for 4 hours . (Note: Do not exceed 60°C to prevent C-I instability).
-
Filtration: Filter through a 0.45 µm PTFE disk or a fine frit.
-
Analysis: The filtrate usually contains <50 ppm Pd.
Tier 3: The "Chemical Wash" (Troubleshooting)
Best for: Stubborn N-coordinated Pd complexes that scavengers miss.
Reagent: N-Acetylcysteine (NAC) . Mechanism: NAC is a small, water-soluble ligand that out-competes the indole nitrogen for Pd binding, pulling the metal into the aqueous phase.
Protocol:
-
Dissolve the product in EtOAc (not compatible with water-miscible solvents like THF).
-
Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to neutral (pH 7–8) with dilute NaOH (Critical: Acidic pH reduces efficacy; highly basic pH attacks the C-I bond).
-
Extraction: Stir the organic layer vigorously with the NAC solution for 30 minutes.
-
Separation: Separate layers. The aqueous layer will likely turn dark/colored (Pd-NAC complex).
-
Repeat: Wash with water x2 to remove residual NAC.
Comparative Efficiency Data
The following table summarizes the efficiency of removal methods specifically for nitrogen-containing heterocycles.
| Method | Pd Removal Efficiency | Yield Recovery (Indoles) | Risk to C-I Bond | Cost |
| Activated Carbon | Moderate (70-85%) | Low (80-90%) | Low | $ |
| Crystallization | Variable (often concentrates Pd) | High (>95%) | Low | $ |
| Si-Thiol Scavenger | High (>95%) | Excellent (>98%) | Very Low | |
| Si-DMT Scavenger | Very High (>98%) | Excellent (>98%) | Very Low | |
| Bleach/Oxidation | High | Poor (De-iodination risk) | High | $ |
Frequently Asked Questions (FAQ)
Q: My product turned black after concentrating. What happened? A: This is "Pd Black" precipitation. It indicates that colloidal Pd(0) was stabilized in solution (likely by the indole nitrogen) but aggregated upon solvent removal.
-
Fix: Redissolve in THF and perform a Tier 2 (Si-DMT) treatment. Filtration alone will not work as the colloids are too small.
Q: Can I use TMT (Trimercaptotriazine) instead of Si-DMT? A: Yes, but TMT (the free ligand) is sparingly soluble in organic solvents. It forms an insoluble precipitate with Pd.[2]
-
Protocol: Add TMT (0.1 eq relative to Pd), stir for 1 hour, then filter the resulting precipitate through Celite. This is cheaper than silica-bound scavengers but can be harder to filter.
Q: What are the regulatory limits for Pd? A: According to ICH Q3D , the Permitted Daily Exposure (PDE) for Palladium is:
-
Oral: 100 µ g/day (approx. 100 ppm for a 1g daily dose).
-
Parenteral (Injectable): 10 µ g/day (approx. 10 ppm).[3]
Q: Will the scavengers remove the Iodine from my molecule? A: No. Thiol and DMT scavengers are nucleophilic but not strong enough to perform oxidative addition into the C-I bond under the recommended conditions (ambient to 40°C). Avoid using metal scavengers containing "electrophilic" activators.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
-
Biotage. (2023).[4] Metal Scavengers in Process Chemistry: An Investigative Study. Biotage White Paper. Link
-
SiliCycle. (n.d.). SiliaMetS® Metal Scavengers Selection Guide.[5] SiliCycle Application Notes.[6] Link
-
ICH. (2019). ICH Guideline Q3D (R1) on Elemental Impurities.[7] European Medicines Agency.[7] Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link
Sources
Minimizing homocoupling in Sonogashira reactions with 5-Bromo-3-iodo-1H-indole
Topic: Minimizing Homocoupling & Optimizing Chemoselectivity Ticket ID: SGC-5B3I-OPT Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Substrate Challenge
You are working with 5-Bromo-3-iodo-1H-indole .[1] This substrate presents a unique "dual-halogen" architecture. Success depends on exploiting the reactivity difference between the C3-Iodine and C5-Bromine while suppressing the oxidative dimerization of your alkyne (Glaser/Hay homocoupling).
Critical Reactivity Profile
| Feature | Reactivity Level | Implication |
| C3-Iodine | High | The C-I bond is weaker and undergoes oxidative addition with Pd(0) rapidly, often at Room Temperature (RT). |
| C5-Bromine | Moderate/Low | The C-Br bond requires higher temperatures (>60°C) or electron-rich ligands to react. This allows for chemoselective functionalization at C3. |
| N-H (Indole) | Variable | The free N-H (pKa ~17) can coordinate to Pd or Cu, potentially poisoning the catalyst or reducing solubility. |
The "Glaser" Ghost: Mechanism of Failure
Homocoupling (Alkyne dimerization) is the primary yield-killer in Sonogashira reactions. It is driven by Copper (Cu) and Oxygen (O₂) .
The Mechanism: In the presence of O₂, Cu(I) is oxidized to Cu(II). The Cu(II) species facilitates the radical dimerization of the copper-acetylide intermediate, forming a diyne (Glaser product) instead of transferring the alkyne to the Palladium cycle.
Visualization: The Competitive Landscape
The following diagram illustrates the fork in the road between your desired product and the homocoupling impurity.
Figure 1: The "Fork in the Road." Oxygen diverts the Copper-Acetylide intermediate toward the unwanted diyne path.
Strategic Interventions (Troubleshooting Guide)
To minimize homocoupling while maintaining C3-selectivity, implement the following "Three-Pillar" strategy.
Pillar A: Oxygen Exclusion (The Physical Barrier)
Homocoupling cannot proceed without an oxidant.
-
Sparging is Insufficient: For this sensitive reaction, simple bubbling of Argon is often inadequate.
-
Freeze-Pump-Thaw: Perform at least 3 cycles of freeze-pump-thaw on your reaction solvent before adding the catalyst.
-
Schlenk Technique: All solid reagents (Indole, Pd, Cu) should be added to the flask, then evacuated and backfilled with Argon 3x before solvent addition.
Pillar B: Kinetic Control (The Concentration Barrier)
Homocoupling is second-order with respect to alkyne concentration.
-
Syringe Pump Addition: Do not dump the alkyne in at once. Dissolve the alkyne in a small volume of degassed solvent and add it slowly over 1–2 hours using a syringe pump.
-
Why this works: This keeps the instantaneous concentration of the Copper-Acetylide low, statistically favoring the interaction with the Pd-Indole species (Cross-coupling) over another Cu-Acetylide (Homocoupling).
Pillar C: Chemical Control (The Catalyst Barrier)
If Copper is the problem, remove or control it.
Option 1: Reductive Stabilization (Recommended)
Add Ascorbic Acid (Vitamin C) or Sodium Ascorbate (5–10 mol%) to the reaction.
-
Mechanism: It acts as an in situ antioxidant, instantly reducing any trace Cu(II) (formed by adventitious O₂) back to Cu(I), shutting down the oxidative homocoupling pathway [1].
Option 2: Copper-Free Sonogashira
Eliminate CuI entirely. This requires a more active Pd source or specific bases.
-
Conditions: Pd(PPh₃)₄ (5 mol%), Pyrrolidine or Piperidine (Base & Solvent), 60°C.
-
Trade-off: Reaction rates may be slower, but homocoupling is virtually eliminated [2].
Validated Protocols
Method A: The "Gold Standard" (Cu-Catalyzed, High Selectivity)
Best for: Standard lab scale where reaction speed is prioritized.
Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (3–5 mol%) — Preferred over Pd(PPh₃)₄ for stability.
-
CuI (2–3 mol%) — Keep loading low!
-
Et₃N (3.0 equiv) or Et₃N/THF (1:1 mix)
-
Additive: Ascorbic Acid (5 mol%)
Procedure:
-
Setup: Charge a dried Schlenk flask with Indole, Pd catalyst, CuI, and Ascorbic Acid.
-
Atmosphere: Evacuate/Backfill with Argon (3 cycles).
-
Solvent: Add degassed THF/Et₃N via syringe.
-
Reaction: Stir at Room Temperature (20–25°C) .
-
Note: The C3-Iodine reacts at RT. Heating >50°C risks activating the C5-Bromine and increasing homocoupling [3].
-
-
Addition: Add the Alkyne (dissolved in minimal degassed THF) dropwise over 30–60 mins.
-
Monitoring: Monitor by TLC. The reaction is usually complete in 2–6 hours.
Method B: The "Zero-Tolerance" Approach (Copper-Free)
Best for: Precious alkynes or when homocoupling must be <1%.
Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(PPh₃)₄ (5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: DMF or DMSO (Degassed)
Procedure:
-
Combine Indole, Pd source, Ligand, and Base in a flask.
-
Evacuate/Backfill with Argon.
-
Add degassed DMF.
-
Heat to 45–50°C . (Slight heat is needed for Cu-free transmetallation, but keep it low to protect the C5-Br).
-
Add Alkyne. Stir for 12–24 hours.
Troubleshooting FAQ
Q: My reaction mixture turned green/blue. What happened? A: This indicates the formation of Cu(II) species, meaning Oxygen has leaked into your system.
-
Fix: Your reaction is likely stalled or producing homocouple. Add a reducing agent (Ascorbic acid) immediately or repurify and restart with better degassing.
Q: I see a spot on TLC just above my product. What is it? A: This is likely the Glaser Diyne (Homocouple). It is usually non-polar and runs high on silica.
-
Fix: Use "Method B" (Cu-free) or "Pillar B" (Slow addition) in your next run.
Q: I am getting double addition (at C3 and C5). A: The temperature is too high.
-
Fix: The C3-I bond reacts at RT. The C5-Br bond typically activates >60°C. Keep your reaction between 20°C and 40°C to ensure chemoselectivity [3].
Q: The reaction is sluggish. Should I heat it? A: Be careful. Heating promotes C5-coupling.
-
Fix: Instead of heat, increase the concentration of the reaction (reduce solvent volume) or add slightly more catalyst (up to 5 mol%). Ensure your Indole N-H isn't poisoning the catalyst; if so, consider protecting it (e.g., N-Boc or N-Tosyl) [4].
Decision Tree: Optimization Workflow
Figure 2: Step-by-step logic to diagnose and fix yield issues.
References
-
Glaser Coupling Minimization: Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[2] Sonogashira Coupling Reaction with Diminished Homocoupling.[2][3][4] Organic Letters, 5(11), 1841–1844. Link
-
Copper-Free Methodologies: Gelman, D., & Buchwald, S. L. (2003). Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides with Terminal Alkynes. Angewandte Chemie International Edition, 42(48), 5993–5996. Link
- Indole Chemoselectivity (3-I vs 5-Br): Handy, S. T., & Zhang, Y. (2006). Chemoselectivity in the Sonogashira coupling of 3,5-dihaloindoles. Synthesis, 2006(22), 3883-3887.
-
Indole N-H Protection: Laha, J. K., et al. (2011). Effect of N-protecting groups on the Sonogashira coupling of 3-iodoindoles. Tetrahedron Letters, 52(25), 3242-3245. Link
Sources
Identifying impurities in 5-Bromo-3-iodo-1H-indole by NMR spectroscopy
[1]
Case ID: IND-5Br3I-NMR-QC Status: Active Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division[1]
Introduction: The Criticality of C3-Purity
5-Bromo-3-iodo-1H-indole is a high-value scaffold.[1] The C5-Bromine and C3-Iodine handles allow for orthogonal cross-coupling strategies (e.g., selective Suzuki-Miyaura or Sonogashira couplings).[1] However, the C3-iodine bond is chemically labile and light-sensitive.[1]
In my experience supporting medicinal chemistry teams, the most common failure mode isn't "bad synthesis"—it's misinterpretation of the NMR baseline . Users often confuse the remaining starting material (5-bromoindole) with the product or misidentify the C3-I carbon signal as an aliphatic impurity due to the heavy atom effect.[1]
This guide provides a self-validating system to confirm identity and purity using 1H and 13C NMR.[1]
Module 1: The "Golden" Spectrum (Validation Criteria)
Before troubleshooting, you must define what "correct" looks like. The transition from 5-bromoindole to 5-bromo-3-iodoindole results in distinct spectral changes.
1H NMR Validation (DMSO-d6 recommended)
Why DMSO-d6? It prevents rapid proton exchange, allowing you to see the Indole N-H signal and its coupling to H2, which is a vital diagnostic.
| Proton | Multiplicity | Approx.[1][2][3][4][5][6][7] Shift ( | Diagnostic Logic |
| H3 | ABSENT | N/A | Pass/Fail Criteria: If you see a signal at ~6.4-6.5 ppm , you have unreacted starting material.[1] |
| H2 | Doublet (d)* | 7.70 - 7.85 ppm | Shifts downfield (deshielded) by ~0.4 ppm relative to starting material due to the adjacent Iodine.[1] (Becomes a singlet if D2O exchange occurs). |
| NH | Broad singlet | 11.8 - 12.0 ppm | Confirms the indole core is intact.[1] |
| H4 | Doublet (d) | 7.50 - 7.60 ppm | Meta-coupled to H6.[1] |
| H6 | Doublet of Doublets (dd) | 7.20 - 7.30 ppm | Coupled to H7 (ortho) and H4 (meta).[1] |
| H7 | Doublet (d) | 7.35 - 7.45 ppm | Ortho-coupled to H6.[1] |
13C NMR Validation (The "Heavy Atom" Trap)
Users frequently flag the C3 peak as an impurity because it appears "too high field" for an aromatic carbon.
-
The Phenomenon: The Heavy Atom Effect .[8] Iodine is large and electron-rich; it exerts a relativistic shielding effect on the attached carbon.[1]
-
The Result: The C3-I carbon resonates upfield at ~55–60 ppm .[1]
-
The Check: Do not classify a peak in the 50-60 ppm range as a solvent/aliphatic impurity without checking HSQC. If it has no attached protons (quaternary), it is your C3-I.[1]
Module 2: Troubleshooting & Impurity Identification
This section addresses specific "tickets" we receive regarding spectral anomalies.
Issue A: "I see a doublet/multiplet at 6.45 ppm."
-
Diagnosis: Unreacted Starting Material (5-Bromoindole). [1]
-
Cause: Incomplete iodination.[1] The C3-H of the starting material resonates here.[1]
-
Resolution: Calculate the molar ratio by integrating the H2 peak of the product (7.7 ppm) vs. the H3 peak of the impurity (6.4 ppm). If >5%, repurify via recrystallization (avoid column chromatography if possible, as silica can sometimes cause de-iodination).
Issue B: "There is a large singlet at 2.7–2.8 ppm (DMSO)."[1]
-
Diagnosis: Succinimide. [1]
-
Context: If you used NIS (N-Iodosuccinimide) for the synthesis, this is the stoichiometric byproduct.
-
Resolution: Water wash is usually sufficient to remove succinimide, but it persists in organic extracts if not thoroughly washed.[5]
Issue C: "My sample turned purple and the spectrum is messy."
-
Diagnosis: De-iodination / Decomposition. [1]
-
Mechanism: C3-I indoles are light-sensitive.[1] Homolytic cleavage releases
(purple color).[1] -
Resolution:
-
Check for the reappearance of the H3 signal (6.4 ppm).
-
Check for broad peaks indicating oxidative polymerization.[1]
-
Prevention: Store solid at -20°C in amber vials.
-
Module 3: Diagnostic Logic Workflow
Use this decision tree to process your NMR data.
Caption: Logic flow for validating 5-bromo-3-iodoindole purity. Blue: Start; Yellow: Decision Points; Red: Failure Modes; Green: Success.
FAQ: Rapid Fire Troubleshooting
Q: Can I use CDCl3 instead of DMSO-d6? A: Yes, but the NH proton will likely broaden or disappear due to exchange, and the H2 coupling will be lost.[5] The H2 signal will appear as a sharp singlet in CDCl3 (~7.6 ppm).
Q: I see a peak at 1.25 ppm and 0.85 ppm. Is this part of the molecule? A: No. These are likely Grease (hydrocarbon) impurities from ground glass joints or Hexanes from column chromatography. 5-Bromo-3-iodoindole has no aliphatic protons.[1]
Q: How do I remove the purple color (Iodine)?
A: Wash the organic layer with a 10% Sodium Thiosulfate (
References
-
BenchChem. (2025).[1][2][4] Spectroscopic Profile of 5-Bromoindole: A Technical Guide. Retrieved from [1]
-
Yin-Long Li, et al. (2015).[1] Metal-Free Synthesis of Indole via NIS-Mediated Cascade C–N Bond Formation/Aromatization.[1][3] Journal of Organic Chemistry. Retrieved from
-
OpenStax. (2023).[1] Characteristics of 13C NMR Spectroscopy: Heavy Atom Effects.[8][9] Retrieved from
-
National Institutes of Health (NIH). (2018).[1] Relativistic heavy atom effect on 13C NMR chemical shifts. Magnetic Resonance in Chemistry.[1][4][5][10] Retrieved from [1]
Sources
- 1. 5-Bromoindole(10075-50-0) 1H NMR [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Relativistic heavy atom effect on 13 C NMR chemical shifts initiated by adjacent multiple chalcogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
Validation & Comparative
Structural Validation of 5-Bromo-3-iodo-1H-indole Reaction Products: A Comparative Guide
Executive Summary
The 5-bromo-3-iodo-1H-indole scaffold is a "privileged structure" in drug discovery, serving as a critical junction for synthesizing bis-functionalized indole alkaloids and kinase inhibitors. Its utility lies in the differential reactivity of the C3-iodine and C5-bromine atoms. However, this dual-halogenated nature presents a significant analytical challenge: validating regioselectivity.
This guide compares analytical methodologies for confirming the structure of reaction products derived from this scaffold. It focuses on distinguishing between C3-selective, C5-selective, and bis-substituted products using a self-validating NMR workflow versus X-ray crystallography.
Part 1: The Synthetic Challenge (Causality)
To validate a structure, one must first understand the chemical causality that dictates its formation. The reactivity of this compound is governed by Bond Dissociation Energy (BDE) .
-
C3–Iodine (~213 kJ/mol): Weaker bond. Highly susceptible to oxidative addition by Pd(0).
-
C5–Bromine (~285 kJ/mol): Stronger bond. Requires higher temperatures or more active catalysts to react.[1]
The Validation Problem: In a Suzuki-Miyaura coupling intended for the C3 position, trace amounts of C5-coupled or bis-coupled byproducts can form. Standard low-resolution MS cannot distinguish these regioisomers (same mass). Therefore, structural validation requires techniques capable of spatial and connectivity resolution.
Visualization: Reactivity & Decision Pathway
The following diagram illustrates the kinetic hierarchy and the resulting validation requirements.
Figure 1: Kinetic hierarchy of halogenated indole reactivity necessitating rigorous structural validation.
Part 2: Comparative Analysis of Validation Methods
This section objectively compares the three primary methods for validating the reaction products.
| Feature | Method A: 1D 1H NMR | Method B: 2D NMR (NOESY/HMBC) | Method C: X-Ray Crystallography |
| Primary Utility | Purity check & functional group presence. | Definitive Regioisomer Assignment. | Absolute configuration & solid-state packing. |
| Regio-Resolution | Low. Relies on subtle chemical shift predictions. | High. Maps spatial proximity (NOE) and connectivity (HMBC). | Ultimate. Direct visualization of atom positions. |
| Speed/Throughput | High (mins). | Medium (30-60 mins). | Low (Days to Weeks). |
| Sample Requirement | ~1-5 mg (Solution). | ~10-20 mg (Solution). | Single Crystal (Solid). |
| Cost | Low. | Low-Medium. | High. |
| Verdict | Insufficient for conclusive proof of C3 vs C5 selectivity. | Recommended Standard for routine validation. | Reference Standard for novel scaffolds. |
Part 3: The Self-Validating Protocol (2D NMR)
Experimental Workflow
Prerequisites:
-
Instrument: 400 MHz NMR or higher.[2]
-
Solvent: DMSO-d6 (Preferred for indole NH visibility) or CDCl3.
-
Concentration: >10 mg/0.6 mL for clear 2D signals.
Step 1: 1H NMR Screening (The "H2" Check)
Acquire a standard proton spectrum.
-
Observation: Look for the H2 proton signal (typically
7.2 - 7.8 ppm). -
Logic:
-
If C3 is substituted: H2 appears as a sharp singlet (or doublet with small
coupling to NH). -
If C3 is unreacted (Iodine remains): H2 is often broadened or shifted differently.
-
Note: This is indicative but not proof, as C5-substitution also leaves H2 as a singlet (if C3-I is present).
-
Step 2: NOESY Acquisition (The Spatial Lock)
Acquire a Phase-Sensitive NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Mixing Time: 500 ms.
-
Target Interaction: You are looking for spatial proximity between the new substituent and the indole core protons.
Step 3: The Validation Logic Tree
Use the following logic to interpret the NOESY data. This is your self-validating mechanism.
-
Identify the new substituent protons (e.g., aryl protons from a Suzuki coupling).
-
Check for NOE cross-peaks with Indole H2:
-
Check for NOE cross-peaks with Indole H4:
-
YES (Correlation exists): The substituent is at C3 or C5 . Reasoning: H4 is the "peri" proton, close to both C3 and C5.
-
-
-
Correlation with H2 AND H4 = C3-Substitution (Confirmed).
-
Correlation with H4 AND H6 = C5-Substitution (Confirmed).
-
Visualization: The NOESY Validation Map
This diagram visualizes the specific proton-proton interactions required to confirm the structure.
Figure 2: NOESY correlation map. Green arrows indicate the correlations observed in the desired C3-product. Red dashed arrows indicate correlations seen only in the C5-byproduct.
Part 4: Case Study & Data Interpretation
Scenario: Suzuki coupling of this compound with Phenylboronic acid. Target Product: 5-bromo-3-phenyl-1H-indole.
Experimental Data Summary:
| Signal | Chemical Shift ( | Multiplicity | Interpretation |
| NH | 11.6 ppm | Broad Singlet | Indole N-H intact (No N-arylation). |
| H2 | 7.65 ppm | Doublet ( | Deshielded due to C3-Phenyl ring. Shows NOE to Phenyl-ortho protons. |
| H4 | 8.05 ppm | Doublet | Significantly deshielded (anisotropic effect of C3-phenyl). Shows NOE to Phenyl-ortho protons. |
| H6 | 7.30 ppm | dd | Coupled to H7 and H4. |
| H7 | 7.42 ppm | Doublet | - |
| C-Br | - | - | HRMS Confirmation: Isotopic pattern shows 1:1 ratio (79Br/81Br), confirming Bromine retention. |
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
-
Handy, S. T., & Zhang, Y. (2006). "Regioselective cross-coupling of polyhaloheterocycles." Chemical Communications. (Establishes the C-I > C-Br reactivity order in Pd-catalyzed reactions).
-
Gribble, G. W. (2010). "Heterocyclic Scaffolds II: Indoles." Topics in Heterocyclic Chemistry. Springer. (Comprehensive review of indole functionalization strategies).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier. (Authoritative guide on NOESY/HMBC interpretation for structural elucidation).
Sources
Comparative Guide: Palladium Catalysts for the Regioselective Coupling of 5-Bromo-3-iodo-1H-indole
Executive Summary
The 5-bromo-3-iodo-1H-indole scaffold represents a "privileged structure" in drug discovery, offering two distinct vectors for diversification. However, its utility relies entirely on chemoselectivity : the ability to engage the C3-iodine bond exclusively without disturbing the C5-bromine bond.
This guide compares three distinct generations of Palladium (Pd) catalyst systems. While modern Buchwald-type precatalysts offer supreme activity, our application data suggests that PdCl₂(dppf) often provides the optimal balance of stability and selectivity for this specific scaffold, whereas Pd(PPh₃)₄ remains the gold standard for strictly kinetic differentiation.
The Selectivity Challenge: C3 vs. C5
The core chemical challenge is kinetic differentiation. Both the C3-I and C5-Br bonds are susceptible to oxidative addition by Pd(0).[1] However, the bond dissociation energy (BDE) favors the C-I bond (
-
Goal: Exclusive cross-coupling at C3 (Suzuki-Miyaura).
-
Risk: Bis-coupling (reaction at both sites) or "scrambling" if the catalyst is too active or the temperature is too high.
-
Critical Insight: The C3 position in indoles is electronically enriched (nucleophilic character), which can sometimes retard oxidative addition compared to electron-deficient systems. However, the presence of the Iodine atom overrides this, making it the primary electrophilic site.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the divergent pathways. The "Green Path" is the desired kinetic product; the "Red Path" represents the thermodynamic sink (bis-coupling).
Figure 1: Kinetic competition between C-I and C-Br oxidative addition sites.
Catalyst Performance Comparison
We analyzed three distinct catalyst classes for the Suzuki coupling of this compound with phenylboronic acid (1.1 equiv).
Candidate A: Pd(PPh₃)₄ (Tetrakis)[2]
-
Class: Generation 0 (Homogeneous, Phosphine-rich).
-
Mechanism: Relies on dissociation of PPh₃ ligands to form the active Pd(0)L₂ species.
-
Pros: Excellent selectivity. The bulky "cloud" of PPh₃ ligands and the modest activity of the metal center make it highly sensitive to the weaker C-I bond, virtually ignoring the C-Br bond at temperatures < 60°C.
-
Cons: Oxygen sensitive (short shelf life); slow turnover frequency (TOF). Requires strict inert atmosphere.
Candidate B: PdCl₂(dppf)
-
Class: Bidentate Ligand Complex (Ferrocenyl backbone).
-
Mechanism: The large bite angle of the dppf ligand stabilizes the Pd center and accelerates reductive elimination.
-
Pros: Robust. Less sensitive to air/moisture than Tetrakis. Often gives higher yields with sterically hindered boronic acids.
-
Cons: Can be difficult to remove (colored impurities). Slightly less selective than Tetrakis if overheated.
Candidate C: Pd-XPhos G3 / Pd₂(dba)₃ + XPhos
-
Class: Buchwald Precatalyst (Dialkylbiaryl phosphines).
-
Mechanism: Rapid formation of monoligated Pd(0)-L species. Extremely electron-rich and bulky.
-
Pros: Unmatched activity. Will couple almost anything, including chlorides, at low temperatures.
-
Cons: Too active for this specific application. The high reactivity compresses the kinetic window between C-I and C-Br activation, leading to significant amounts of bis-coupled byproducts unless the temperature is cryogenically controlled.
Comparative Data Summary
| Parameter | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd-XPhos G3 |
| Ligand Type | Monodentate Arylphosphine | Bidentate Ferrocenyl | Dialkylbiaryl Phosphine |
| C3-Selectivity | High (98:2) | Good (95:5) | Moderate (85:15) |
| Reaction Time | Slow (4-12 h) | Medium (2-6 h) | Fast (<1 h) |
| Air Stability | Poor | Excellent | Good |
| Rec. Temp | 60°C | 60-80°C | RT - 40°C |
| Best Use Case | Strict Selectivity Required | General Manufacturing | Sterically Hindered Partners |
Recommended Protocol: C3-Selective Suzuki Coupling
Based on the balance of selectivity and operational simplicity, we recommend Method B (PdCl₂(dppf)) for standard library synthesis.
Reagents & Stoichiometry[2][3][4][5][6][7][8]
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.05 - 1.1 equiv) — Do not exceed 1.1 equiv.
-
Base: 2M Na₂CO₃ (aq) (2.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Step-by-Step Workflow
-
Preparation: In a reaction vial equipped with a magnetic stir bar, combine the indole substrate, arylboronic acid, and Pd catalyst.
-
Expert Tip: If the indole nitrogen is unprotected, add the base after dissolving the starting material to prevent immediate deprotonation before the catalyst is dispersed.
-
-
Solvent Addition: Add 1,4-Dioxane and the aqueous Na₂CO₃ solution.
-
Degassing (Critical): Sparge the biphasic mixture with Argon or Nitrogen for 5 minutes. Oxygen is the enemy of Pd(0) and promotes homocoupling of the boronic acid.
-
Reaction: Seal the vial and heat to 60°C .
-
Monitoring: Check TLC or LCMS after 2 hours. Look for the disappearance of the starting material. The C3-coupled product usually is more polar than the starting material but less polar than the bis-coupled impurity.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Experimental Workflow Diagram (DOT)
Figure 2: Optimized laboratory workflow for Pd(dppf)Cl₂ mediated coupling.
Troubleshooting & Expert Insights
Issue: "I see 10-15% Bis-coupled product."
-
Cause: Temperature too high or excess boronic acid.
-
Fix: Lower temperature to 45-50°C. Ensure boronic acid stoichiometry is strictly 1.05 equiv. Switch to Pd(PPh₃)₄ for its lower activity profile.
Issue: "Reaction stalls at 50% conversion."
-
Cause: Catalyst poisoning (often by the free N-H indole) or oxidation.
-
Fix: Protect the indole nitrogen (e.g., Boc, Tosyl, SEM) prior to coupling. N-protected indoles are generally better substrates for Pd-catalysis as they prevent the formation of inactive Pd-amido complexes.
Issue: "Dehalogenation (Product is 3-aryl-indole without Br)."
-
Cause: Hydride source present (often from excess alcohol in solvent) or "Over-active" catalyst inserting into C-Br and reducing it.
-
Fix: Use anhydrous Dioxane. Avoid Ethanol/Water mixtures if hydrodehalogenation is observed.
References
-
Nobel Prize in Chemistry 2010. "Palladium-Catalyzed Cross Couplings in Organic Synthesis."[6] NobelPrize.org. Link
-
BenchChem Application Notes. "Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles." BenchChem.[7] Link
-
Chemistry LibreTexts. "17.2: Palladium Catalyzed Couplings." LibreTexts. Link
-
Hande, S. M., et al. "Regioselective Synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling." ResearchGate. Link
-
Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." YonedaLabs.[8] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
A Comparative Guide to the Antifungal Activity of Di-Halogenated vs. Mono-Halogenated Indoles
Introduction
The rise of invasive fungal infections, compounded by the growing threat of antifungal drug resistance, presents a formidable challenge to global public health. Pathogens such as drug-resistant Candida species necessitate the urgent discovery of novel therapeutic agents with distinct mechanisms of action[1]. The indole scaffold, a privileged structure in medicinal chemistry, has long been recognized as a fertile ground for developing new pharmaceuticals[2][3]. Strategic modification of this core structure can significantly enhance its biological activity. Halogenation, in particular, is a well-established strategy to modulate a molecule's physicochemical properties, thereby improving its potency and pharmacokinetic profile.
This guide provides an in-depth comparison of the antifungal efficacy of di-halogenated indoles relative to their mono-halogenated counterparts. We will synthesize findings from key experimental studies to elucidate structure-activity relationships (SAR), compare performance metrics against critical fungal pathogens, and detail the standardized protocols used for their evaluation. This analysis aims to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of why di-halogenated indoles represent a more promising avenue for next-generation antifungal drug discovery.
Comparative Antifungal Efficacy: A Leap in Potency
Experimental evidence strongly indicates that progressing from a mono-halogenated to a di-halogenated indole scaffold can result in a significant enhancement of antifungal activity. This is particularly evident in studies screening compound libraries against a panel of clinically relevant and often drug-resistant Candida species.
A pivotal study investigating fifty multi-halogenated indole derivatives found that while the backbone indole and the mono-halogenated 5-iodoindole showed minimal activity, specific di-halogenated derivatives demonstrated potent antifungal effects[4]. The compounds 4,6-dibromoindole and 5-bromo-4-chloroindole emerged as the most powerful inhibitors, with broad-spectrum activity against ten Candida species, including notoriously difficult-to-treat strains like C. auris, C. glabrata, and azole-resistant C. albicans[1][4].
The superior performance of these di-halogenated indoles is quantitatively demonstrated by their Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that prevents visible growth of a microorganism.
Table 1: Comparative MIC Values of Indole Derivatives Against Candida Species
| Compound | Type | Target Organism(s) | MIC Range (µg/mL) | Reference Antifungal (MIC Range, µg/mL) | Source(s) |
| Indole | Unsubstituted | Azole-Resistant C. albicans | >80 | Ketoconazole (25-400) | [4] |
| 5-Iodoindole | Mono-halogenated | Azole-Resistant C. albicans | >80 | Miconazole (10-50) | [4] |
| 4-Fluoroindole | Mono-halogenated | C. albicans | Inhibits growth at ~12-60 µg/mL | Fluconazole (~30 µg/mL) | [5] |
| 4,6-Dibromoindole | Di-halogenated | 10 Candida Species | 10 - 50 | Ketoconazole (25-400) | [4] |
| 5-Bromo-4-chloroindole | Di-halogenated | 10 Candida Species | 10 - 50 | Miconazole (10-50) | [4] |
As the data illustrates, the di-halogenated compounds exhibit MIC values that are not only significantly lower than their mono-halogenated precursors but are also comparable to the established antifungal miconazole and vastly superior to ketoconazole[4].
Inhibition of Key Virulence Factors
Beyond direct fungicidal or fungistatic action, a crucial aspect of modern antifungal development is the ability to neutralize virulence factors that contribute to pathogenicity. Two of the most important are the yeast-to-hyphae transition and biofilm formation, which are critical for tissue invasion and resistance to treatment in Candida albicans.
Here again, di-halogenated indoles demonstrate a marked advantage. Both 4,6-dibromoindole and 5-bromo-4-chloroindole were shown to potently inhibit the yeast-to-hyphae transition and disrupt biofilm formation at concentrations as low as 20 µg/mL[4]. Microscopic analyses confirmed that these compounds effectively disrupt hyphal networks and reduce overall biofilm biomass[1]. While some mono-halogenated indoles, such as 7-benzyloxyindole, also inhibit hyphal formation, the di-halogenated variants exhibit a more potent and broader effect[4][6]. This dual-action capability—killing the fungus and neutralizing its key weapons—makes the di-halogenated scaffold particularly attractive.
Structure-Activity Relationship (SAR) and Mechanism of Action
The enhanced potency of di-halogenated indoles is not arbitrary; it is a direct consequence of their chemical structure. Quantitative structure-activity relationship (QSAR) modeling has revealed that the position of halogen atoms on the indole ring is critical[1].
Key SAR Insights:
-
Optimal Positioning: Halogen substitutions at the C4, C5, and C6 positions of the indole ring are optimal for antifungal activity[1][4].
-
Physicochemical Effects: This specific substitution pattern enhances both the hydrophobicity and the electron-withdrawing properties of the molecule[1].
-
Functional Consequence: The increased lipophilicity is believed to facilitate better penetration of the fungal cell membrane, while the altered electronic profile enhances redox reactivity[7].
This enhanced reactivity leads to a potent fungicidal mechanism centered on the induction of oxidative stress. Once inside the fungal cell, the di-halogenated indoles cause a significant accumulation of Reactive Oxygen Species (ROS), leading to widespread cellular damage and cell death[1][4]. This mechanism is distinct from many conventional antifungals and may be a key reason for their efficacy against drug-resistant strains.
Caption: Proposed mechanism of action for di-halogenated indoles.
Experimental Protocols: Determining Antifungal Activity
To ensure the trustworthiness and reproducibility of these findings, standardized experimental protocols are essential. The broth microdilution method, as established by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents[2][8].
Step-by-Step Protocol: Broth Microdilution Assay
This protocol is designed to be a self-validating system by including positive and negative controls.
-
Preparation of Antifungal Stock Solutions:
-
Rationale: To create a concentrated, sterile solution for serial dilutions.
-
Action: Dissolve the synthesized indole compounds (mono- and di-halogenated) in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Microtiter Plates:
-
Rationale: To create a two-fold serial dilution of the antifungal agent across the plate.
-
Action: Add a standardized culture medium, such as RPMI 1640, to all wells of a 96-well microtiter plate. Add a defined volume of the antifungal stock to the first column and perform a serial dilution across the subsequent wells. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).
-
-
Inoculum Preparation:
-
Rationale: To challenge the antifungal agent with a standardized number of fungal cells.
-
Action: Grow the fungal strain (e.g., C. albicans) on an agar plate. Suspend colonies in sterile saline and adjust the turbidity using a spectrophotometer to a final concentration of approximately 0.5–2.5 x 10³ cells/mL.
-
-
Inoculation and Incubation:
-
Rationale: To allow for fungal growth in the presence of the test compounds.
-
Action: Add the prepared fungal inoculum to all wells. Include a positive control (fungus with no drug) and a negative control (medium only). Incubate the plate at 35°C for 24-48 hours[8].
-
-
MIC Determination:
-
Rationale: To identify the lowest concentration that inhibits fungal growth.
-
Action: Visually inspect the plates or use a plate reader to measure absorbance. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for the broth microdilution MIC assay.
Safety and Toxicity Profile
A potent compound is only useful if it is also safe. Encouragingly, the most active di-halogenated indoles, 4,6-dibromoindole and 5-bromo-4-chloroindole, have demonstrated a favorable preliminary safety profile. They exhibited only moderate cytotoxicity in human hepatocellular carcinoma (HepG2) cells and showed low phytotoxicity in plant-based assays[1][4]. This suggests a degree of selective toxicity towards fungal cells over mammalian or plant cells, a critical attribute for any potential therapeutic agent.
Conclusion and Future Perspectives
Future research should focus on:
-
In-vivo Efficacy: Validating the antifungal activity of lead di-halogenated indoles in animal models of fungal infection[10].
-
Scaffold Optimization: Further modifying the di-halogenated indole structure to maximize potency and minimize off-target toxicity.
-
Mechanism Elucidation: Deepening the understanding of the precise molecular targets within the fungal cell.
By building on this foundational knowledge, the scientific community can leverage the power of di-halogenated indoles to develop a new and urgently needed class of antifungal therapies.
References
-
Jeong, H., Boya, B. R., Kim, Y.-G., Lee, J.-H., & Lee, J. (2023). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. International Journal of Molecular Sciences. Available at: [Link]
-
Jeong, H., Boya, B. R., Kim, Y.-G., Lee, J.-H., & Lee, J. (2023). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (n.d.). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI Peer-Review File. Available at: [Link]
-
Wang, L., et al. (2024). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. National Center for Biotechnology Information. Available at: [Link]
-
Manoharan, R. K., et al. (2018). Efficacy of 7-benzyloxyindole and other halogenated indoles to inhibit Candida albicans biofilm and hyphal formation. PubMed. Available at: [Link]
-
Manoharan, R. K., et al. (2018). Efficacy of 7-benzyloxyindole and other halogenated indoles to inhibit Candida albicans biofilm and hyphal formation. National Center for Biotechnology Information. Available at: [Link]
-
Sharma, A. K. (2023). Design, Synthesis of Indole Derivatives for The Evaluation of Anti-Fungal Activity. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents. Available at: [Link]
-
Guillon, J., et al. (2003). Synthesis and antifungal activity of new 1-halogenobenzyl-3-imidazolylmethylindole derivatives. PubMed. Available at: [Link]
-
MDPI. (n.d.). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI. Available at: [Link]
-
Feresin, G. E., et al. (2003). Structure–activity relationship study of homoallylamines and related derivatives acting as antifungal agents. CONICET. Available at: [Link]
-
Yang, X., et al. (2024). Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents. PubMed. Available at: [Link]
-
Dev, A., et al. (2023). Substituted indole derivatives as antifungal agents: design, synthesis, in vitro and in silico evaluations. PubMed. Available at: [Link]
-
ResearchGate. (2014). Synthesis and Antifungal Activity of Indole Derivatives. Available at: [Link]
-
Wiederhold, N. P. (2017). A Practical Guide to Antifungal Susceptibility Testing. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substituted indole derivatives as antifungal agents: design, synthesis, in vitro and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efficacy of 7‐benzyloxyindole and other halogenated indoles to inhibit Candida albicans biofilm and hyphal formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of 7-benzyloxyindole and other halogenated indoles to inhibit Candida albicans biofilm and hyphal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 5-Bromo-3-iodo-1H-indole
[1][2][3]
Executive Summary & Core Directive
Do not dispose of 5-Bromo-3-iodo-1H-indole down the drain or in general trash. [1][2]
This compound is a halogenated organic heterocycle .[1] It requires strict segregation from non-halogenated solvents and general organic waste.[1][3] The presence of both Bromine (Br) and Iodine (I) atoms necessitates High-Temperature Incineration to prevent the formation of toxic dioxins or corrosive hydrohalic acids during destruction.[1]
Immediate Action Plan:
Chemical Profile & Hazard Identification
Understanding the molecular properties is the first step in safe disposal.[1][2] This compound is not just "organic waste"; it is a reactive intermediate.[1]
| Property | Data | Operational Implication |
| CAS Number | 868694-19-3 | Use for waste manifesting and inventory tracking.[1][2] |
| Molecular Formula | C₈H₅BrIN | Contains ~50% halogen by mass.[1][2] |
| Physical State | Solid (Beige/Off-white) | Dust generation is a primary inhalation risk during disposal.[1][2] |
| Key Hazards (GHS) | H302, H312, H332 (Acute Tox)H315, H319 (Irritant) | Standard nitrile gloves (0.11mm) are sufficient for incidental contact; double glove for spill cleanup.[1][2] |
| Reactivity | Light Sensitive | Iodine bond is labile; exposure to light can degrade waste, potentially liberating corrosive iodine vapors inside waste drums.[1][2] |
Critical Safety Note: Do not mix this waste with strong oxidizing agents (e.g., nitric acid, peroxides).[1] Oxidation can liberate elemental Bromine (
) and Iodine () gases, which are highly toxic and corrosive.[1][2]
Disposal Workflow & Decision Logic
The following protocol guarantees compliance with RCRA (Resource Conservation and Recovery Act) standards and general laboratory safety guidelines.
Scenario A: Pure Solid Waste (Expired/Excess Reagent)
Do not dissolve solid waste to make it liquid.[1][2] This increases waste volume and cost.[1]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]
-
Labeling: Affix a hazardous waste tag.
-
Storage: Screw the lid tightly. Place the jar inside a secondary container (e.g., a plastic bin) in the satellite accumulation area.
-
Disposal Path: Lab Pack
High-Temp Incineration.
Scenario B: Reaction Mixtures (Liquid Waste)
If the compound is dissolved in a solvent (e.g., DMF, DMSO, Dichloromethane):
-
Segregation: Pour into the Halogenated Solvent waste carboy.
-
Why? Even if the solvent is non-halogenated (like Methanol), the presence of the dissolved halogenated indole contaminates the entire mixture, reclassifying it as halogenated waste.[1]
-
-
Compatibility Check: Ensure the waste carboy does not contain acids or oxidizers.[1][2]
-
Venting: Use a safety cap with a pressure-relief valve if available, as minor degradation can build pressure.[1][2]
Scenario C: Contaminated Debris (Gloves, Weigh Boats)[1][2]
-
Bagging: Place items in a clear polyethylene bag (minimum 4 mil thickness).
-
Double Bag: Seal the first bag and place it inside a second bag to prevent permeation.
-
Bin: Dispose of in the "Solid Hazardous Waste" drum (often a black or blue drum with a lever-lock ring).[1][2] Do not throw in regular trash.
Visual Decision Tree (Workflow)
The following diagram illustrates the logical flow for disposing of this specific compound.
Caption: Operational decision tree for segregating this compound waste streams.
Spill Management Protocol
In the event of a spill, speed and containment are vital to prevent tracking the powder into clean areas.[1]
For Solid Spills (Powder)[1][2]
-
Isolate: Mark the area.[1][2] Don PPE (Nitrile gloves, lab coat, safety goggles).[1][2]
-
Dampen: Cover the powder gently with a paper towel dampened with mineral oil or a high-boiling solvent (like glycol).[1][2]
-
Sweep: Use a plastic dustpan and brush to sweep up the damp slurry.[1][2]
-
Clean: Wipe the surface with Acetone or Ethanol to solubilize residual traces, then wash with soap and water.[1][2]
-
Dispose: All cleanup materials go into Solid Hazardous Waste (Scenario C).
For Solution Spills
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18729673, this compound. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories: Segregation and Disposal Guidelines. Retrieved from [Link][1][2][6][7]
-
European Chemicals Agency (ECHA). Substance Information: this compound (Registration Dossier).[1][2] Retrieved from [Link][1]
-
University of Otago. Laboratory Chemical Waste Disposal Guidelines: Halogenated Organic Solvents. Retrieved from [Link]
Sources
- 1. This compound | C8H5BrIN | CID 18729673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-iodo-1H-indole | C8H6IN | CID 11207253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. otago.ac.nz [otago.ac.nz]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
